Qianhucoumarin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5+ |
InChI Key |
PGOMXBOHQUBUMI-BJMVGYQFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Qianhucoumarin E: A Technical Overview of a Bioactive Pyranocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Qianhucoumarin E, a natural pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum, is a subject of growing interest within the scientific community. This technical guide provides a concise yet in-depth overview of its fundamental physicochemical properties. While specific experimental data on the bioactivity of this compound is still emerging, this document also explores the well-documented anti-inflammatory properties of coumarins derived from Peucedanum praeruptorum, which are often associated with the modulation of key signaling pathways such as NF-κB.
Physicochemical Properties
This compound is characterized by the following molecular identifiers and properties.
| Property | Value | Reference |
| CAS Number | 156041-02-0 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₆ | |
| Molecular Weight | 342.347 g/mol | [2] |
Biological Context and Potential Therapeutic Relevance
This compound is a constituent of Peucedanum praeruptorum, a plant used in traditional medicine.[1] The roots of this plant are known to contain a variety of coumarins, many of which have demonstrated significant biological activities.[3][4]
Anti-Inflammatory Potential of Related Coumarins
Recent phytochemical studies of Peucedanum praeruptorum have led to the isolation of numerous coumarins, with several exhibiting notable anti-inflammatory effects.[5] A 2024 study published in Chemical Biodiversity detailed the isolation of twenty-five coumarins from this plant, eight of which showed significant inhibitory effects on inflammatory markers in a RAW264.7 macrophage model.[5] The anti-inflammatory action of these compounds was linked to the inhibition of the NF-κB signaling pathway.[5]
While this study did not specifically report on the individual activity of this compound, the prevalence of anti-inflammatory activity among its sister compounds from the same source suggests that this compound may possess similar properties. Further investigation is warranted to elucidate its specific bioactivities.
Postulated Signaling Pathway Involvement
Based on the activities of other coumarins isolated from Peucedanum praeruptorum, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and enzymes. The demonstrated ability of coumarins from Peucedanum praeruptorum to inhibit this pathway suggests a potential mechanism of action for this compound.[5]
Experimental Protocols: General Methodologies for Anti-Inflammatory Screening of Coumarins
While specific experimental protocols for this compound are not yet available in the public domain, the following represents a generalized workflow for assessing the anti-inflammatory properties of coumarins, based on standard practices in the field.
Future Directions
The structural elucidation and the known anti-inflammatory activity of related coumarins from Peucedanum praeruptorum provide a strong rationale for the further investigation of this compound. Future research should focus on:
-
In vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, and other biological activities of purified this compound.
-
Mechanism of action studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies to understand the contribution of its specific chemical features to its biological activity.
Conclusion
This compound is a pyranocoumarin with defined physicochemical properties. While direct evidence of its biological activity is currently limited, the well-established anti-inflammatory effects of other coumarins from its natural source, Peucedanum praeruptorum, particularly through the inhibition of the NF-κB signaling pathway, suggest that this compound is a promising candidate for further pharmacological investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.
References
- 1. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Qianhucoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Qianhucoumarin E, a natural coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 156041-02-0
-
Molecular Formula: C₁₉H₁₈O₆
-
Source: Peucedanum praeruptorum Dunn (Apiaceae)
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, based on the findings from its isolation and structural elucidation.
Mass Spectrometry (MS)
| Ion | m/z |
| [M]+ | 342 |
Ultraviolet (UV) Spectroscopy
| Solvent | λmax (nm) |
| Not Specified | 220, 258, 324 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | 3440 |
| Ester Carbonyl (C=O) | 1720 |
| α,β-Unsaturated Lactone | 1710 |
| Aromatic Ring | 1610, 1570 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 7.85 | d | 9.5 |
| 3 | 6.20 | d | 9.5 |
| 5 | 7.30 | d | 8.5 |
| 6 | 6.78 | d | 8.5 |
| 3' | 5.15 | d | 5.0 |
| 4' | 6.25 | d | 5.0 |
| 2'' | 6.05 | q | 7.0 |
| 3'' | 1.85 | d | 7.0 |
| 4'' | 1.88 | s | |
| 2'-CH₃ (a) | 1.42 | s | |
| 2'-CH₃ (b) | 1.45 | s |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Position | Chemical Shift (δ, ppm) |
| 2 | 160.5 |
| 3 | 112.5 |
| 4 | 143.5 |
| 4a | 112.8 |
| 5 | 128.5 |
| 6 | 115.0 |
| 7 | 162.0 |
| 8 | 107.5 |
| 8a | 156.5 |
| 2' | 78.5 |
| 3' | 65.0 |
| 4' | 77.0 |
| 1'' | 167.0 |
| 2'' | 127.5 |
| 3'' | 138.0 |
| 4'' | 20.5 |
| 5'' | 15.8 |
| 2'-CH₃ (a) | 25.0 |
| 2'-CH₃ (b) | 23.5 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. While the specific instrumental parameters for this compound are detailed in the primary literature, the general methodologies are outlined below.
-
Isolation: this compound was isolated from the roots of Peucedanum praeruptorum using a combination of solvent extraction and chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Mass spectra were likely acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced, ionized, and the resulting ions separated based on their mass-to-charge ratio.
-
UV Spectroscopy: The UV spectrum was obtained by dissolving the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring its absorbance of ultraviolet light across a range of wavelengths using a UV-Vis spectrophotometer.
-
IR Spectroscopy: The IR spectrum was likely recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or a thin film, and the transmission of infrared radiation through the sample would be measured.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the nuclear magnetic resonance signals were recorded. 2D NMR experiments such as COSY, HSQC, and HMBC would have been used to aid in the complete assignment of proton and carbon signals.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Biosynthesis of Qianhucoumarin E: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Qianhucoumarin E, an angular-type pyranocoumarin (B1669404) predominantly found in the medicinal plant Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive plant secondary metabolites.
Executive Summary
This compound, a significant bioactive compound, is synthesized through a specialized branch of the phenylpropanoid pathway. This pathway commences with the general phenylpropanoid metabolism leading to the formation of the core coumarin (B35378) structure, umbelliferone (B1683723). Subsequent tailoring steps, involving prenylation and cyclization, lead to the formation of the characteristic angular dihydropyran ring of this compound. Key enzymes, including prenyltransferases and cytochrome P450 monooxygenases, have been identified in Peucedanum praeruptorum and are crucial for the biosynthesis of this and related pyranocoumarins. Understanding this pathway is critical for the potential biotechnological production of this compound and other medicinally important coumarins.
The Phenylpropanoid Pathway: The Foundation of Coumarin Biosynthesis
The biosynthesis of all coumarins, including this compound, originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1][2] The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA.
The key enzymatic steps leading to the formation of the central coumarin precursor, umbelliferone, are outlined below.
Key Enzymes in Umbelliferone Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid.[3][4] |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce 4-coumaric acid (p-coumaric acid).[3][4] |
| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to its corresponding CoA-ester, 4-coumaroyl-CoA.[3][4] |
| p-Coumaroyl CoA 2'-hydroxylase | C2'H | Catalyzes the ortho-hydroxylation of 4-coumaroyl-CoA, a key step leading to the formation of the coumarin lactone ring.[3] |
Biosynthesis of the Angular Pyranocoumarin Scaffold
The formation of the characteristic angular pyranocoumarin structure of this compound from umbelliferone involves two critical enzymatic transformations: prenylation and subsequent cyclization.
Prenylation: Formation of the Angular Precursor
The introduction of a dimethylallyl pyrophosphate (DMAPP) group onto the umbelliferone core is a pivotal step that determines the angular nature of the final product. In Peucedanum praeruptorum, specific C-prenyltransferases (PTs) catalyze this reaction.
-
Enzyme: C-prenyltransferases (PpPTs)[5]
-
Substrates: Umbelliferone and Dimethylallyl Pyrophosphate (DMAPP)
-
Product: Osthenol (B192027) (8-prenylumbelliferone)[5]
Three distinct prenyltransferases, PpPT1, PpPT2, and PpPT3, have been identified in Peucedanum praeruptorum, which are responsible for the prenylation of the coumarin skeleton.[5]
Cyclization: Formation of the Dihydropyran Ring
Following prenylation, the formation of the dihydropyran ring is catalyzed by specific cytochrome P450 monooxygenases. These enzymes are responsible for the oxidative cyclization of the prenyl side chain.
-
Enzyme Class: Cytochrome P450 Monooxygenases (CYP450s)
-
Identified Enzymes in P. praeruptorum: PpDC (dihydropyranocoumarin synthase) and PpOC (dihydrofuranocoumarin synthase)[5]
For the synthesis of angular pyranocoumarins like this compound, a PpDC-type enzyme is proposed to catalyze the cyclization of the osthenol precursor.
The Complete Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, from the central phenylpropanoid pathway to the final tailored pyranocoumarin.
Experimental Protocols
Detailed experimental protocols for the functional characterization of the enzymes involved in this compound biosynthesis are crucial for further research. The following outlines a general workflow for the heterologous expression and enzymatic assay of a candidate biosynthetic enzyme.
General Experimental Workflow
Example Protocol: Enzymatic Assay for a C-prenyltransferase (PpPT)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified PpPT enzyme
-
Umbelliferone (substrate)
-
DMAPP (co-substrate)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the product from the aqueous phase using the organic solvent.
-
Analysis: Analyze the organic phase by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (osthenol).
Quantitative Data
While extensive quantitative data for the entire this compound pathway is still under investigation, studies on the expression of key enzyme genes in Peucedanum praeruptorum provide valuable insights. The accumulation of pyranocoumarins, including praeruptorin A, B, and E (structurally related to this compound), is highest in the roots before the bolting stage and decreases after flowering.[6][7] This correlates with the expression levels of key biosynthetic genes.[6]
Further research is required to determine the specific kinetic parameters (Km, kcat) of the enzymes involved in the direct biosynthetic route to this compound.
Future Directions
The elucidation of the this compound biosynthetic pathway opens up several avenues for future research and development:
-
Metabolic Engineering: Heterologous expression of the complete pathway in microbial systems could enable sustainable and scalable production of this compound.
-
Drug Discovery: Understanding the enzymatic steps allows for the potential chemoenzymatic synthesis of novel pyranocoumarin derivatives with enhanced therapeutic properties.
-
Crop Improvement: Genetic modification of Peucedanum praeruptorum to upregulate key biosynthetic genes could lead to higher yields of bioactive compounds.
This technical guide provides a foundational understanding of the biosynthesis of this compound. Further detailed biochemical and molecular studies will be instrumental in fully unraveling the intricacies of this pathway and harnessing its potential for scientific and therapeutic advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Qianhucoumarin E: A Technical Guide to its Natural Abundance, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction to Qianhucoumarin E and its Natural Source
This compound is a naturally occurring coumarin (B35378) that has been isolated from the roots of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[1] The roots of this plant, known as "Qianhu" in traditional Chinese medicine, have been used for centuries to treat respiratory ailments such as cough and asthma.[1][2] The plant is also a rich source of a diverse array of other phytochemicals, including numerous pyranocoumarins, furanocoumarins, and flavonoids.[1] While this compound is a known constituent, its concentration in the plant is likely low, as it is not one of the major coumarins typically reported in quantitative studies of P. praeruptorum.
Natural Abundance of Coumarins in Peucedanum praeruptorum
While the specific yield of this compound from Peucedanum praeruptorum is not documented in available literature, the yields of other coumarins from this plant have been reported. This data provides a general indication of the abundance of this class of compounds in the plant material. The content of these coumarins can vary depending on the growth stage of the plant, with the highest concentrations generally found in the roots before the bolting stage.
| Compound Name | Plant Part | Yield from Crude Extract | Reference |
| Praeruptorin A | Roots | >0.9% | [3] |
| Praeruptorin B | Roots | >0.24% | [3] |
| Praeruptorin E | Roots | Not specified | [4] |
| Other Coumarins | Roots | Varies | [4][5] |
Isolation of Coumarins from Peucedanum praeruptorum: A Representative Protocol
The following is a detailed, representative experimental protocol for the isolation of coumarins from the roots of Peucedanum praeruptorum, based on recently published methodologies for the separation of structurally diverse coumarins from this plant.[5] This protocol is likely analogous to the methods used for the original isolation of this compound.
Plant Material and Extraction
-
Plant Material: Dried roots of Peucedanum praeruptorum.
-
Extraction:
-
The dried and powdered roots are extracted with 95% ethanol (B145695) at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The solvent from the combined extracts is evaporated under reduced pressure to obtain a crude extract.
-
Fractionation of the Crude Extract
-
The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is typically rich in coumarins, is selected for further purification.
Chromatographic Purification
A combination of various chromatographic techniques is employed to isolate individual coumarins:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in coumarins are further purified on a Sephadex LH-20 column, typically using methanol (B129727) as the eluent, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual coumarins is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
X-ray Crystallography: For unambiguous determination of the absolute configuration of crystalline compounds.
Biological Activity and Potential Signaling Pathways
While the specific biological activities of this compound have not been reported, numerous other coumarins isolated from Peucedanum praeruptorum have demonstrated significant anti-inflammatory and antitumor effects.[2][5][6]
Anti-Inflammatory Activity
Recent studies have shown that several coumarins from P. praeruptorum exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5] The underlying mechanism for this effect has been shown to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5] Coumarins from P. praeruptorum have been shown to suppress this activation, thereby reducing the inflammatory response.[5]
Antitumor Activity
Extracts of P. praeruptorum and some of its isolated coumarins, such as Praeruptorin A and Pteryxin, have been shown to exert anticancer effects in non-small-cell lung cancer cells by suppressing MET signaling activity.[6] Additionally, extracts have been found to induce apoptosis in human hepatoma cells.[7]
Conclusion and Future Directions
This compound is one of the many coumarins found in the traditional medicinal plant Peucedanum praeruptorum. While specific data on its abundance and biological activity are currently lacking, the established protocols for isolating and characterizing other coumarins from this plant provide a solid foundation for future research. The known anti-inflammatory and antitumor activities of other coumarins from P. praeruptorum, often mediated through the NF-κB and MET signaling pathways, suggest that this compound may possess similar pharmacological properties. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive biological screening and to elucidate its specific mechanisms of action. Such research could lead to the development of new therapeutic agents for inflammatory diseases and cancer.
References
- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Solubility of Qianhucoumarin E for Researchers and Drug Development Professionals
Introduction
Qianhucoumarin E, a natural coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, understanding its solubility profile is a critical first step in formulation, bioavailability, and overall preclinical assessment. This technical guide provides an in-depth overview of the known solubility characteristics of this compound and related compounds, details standard experimental protocols for solubility determination, and contextualizes its biological activity through a relevant signaling pathway.
Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents qualitative solubility information for closely related Qianhucoumarins to provide researchers with a foundational understanding. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine the precise solubility of this compound in various solvents of interest.
Qualitative Solubility of Related Qianhucoumarins
| Compound | Solvent(s) | Classification |
| Qianhucoumarin A | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[1] |
| Qianhucoumarin G | Not Specified | Soluble[1] |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (pure compound)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)
-
Vials with screw caps
-
A calibrated analytical balance
-
A temperature-controlled shaker or incubator
-
A centrifuge
-
A spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To completely separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Biological Context: The NF-κB Signaling Pathway
Coumarins isolated from Peucedanum praeruptorum have been shown to exhibit anti-inflammatory effects, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] Understanding this pathway is crucial for researchers investigating the therapeutic potential of this compound. The following diagram illustrates a simplified representation of the NF-κB signaling cascade.
Caption: A simplified diagram of the NF-κB signaling pathway.
Experimental Workflow Visualization
To provide a clear overview of the solubility determination process, the following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for experimental solubility determination.
Disclaimer: The information provided in this guide is intended for research and development purposes. The qualitative solubility data for related compounds should be used as a preliminary guide, and it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems using the outlined experimental protocol.
References
A Comprehensive Technical Review of Qianhucoumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qianhucoumarins, a class of pyranocoumarin (B1669404) compounds isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine known as "Qianhu," have garnered interest for their potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on Qianhucoumarin compounds, with a focus on their isolation, purported biological activities, and underlying mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties and Known Biological Activities
Several Qianhucoumarin compounds have been isolated and identified, including Qianhucoumarin A, B, and C.[1][2] While specific quantitative data on the biological activities of these primary compounds remains limited in publicly accessible literature, the broader class of coumarins and extracts from Peucedanum praeruptorum have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[3]
One study on a newly identified coumarin (B35378) from Peucedanum praeruptorum, 4′-O-isobutyroylpeguangxienin, provides insight into the potential cytotoxic effects of this class of compounds. The IC50 values against various human cancer cell lines are presented in the table below.
| Cell Line | Compound Name | IC50 (µM) |
| HL-60 (Leukemia) | 4′-O-isobutyroylpeguangxienin | 15.9 |
| A-549 (Lung Cancer) | 4′-O-isobutyroylpeguangxienin | 23.2 |
| SMMC-7721 (Hepatoma) | 4′-O-isobutyroylpeguangxienin | 18.7 |
| MCF-7 (Breast Cancer) | 4′-O-isobutyroylpeguangxienin | 20.5 |
| SW-480 (Colon Cancer) | 4′-O-isobutyroylpeguangxienin | 19.8 |
Experimental Protocols
Isolation and Purification of Qianhucoumarins from Peucedanum praeruptorum
A detailed protocol for the preparative isolation and purification of coumarins from the roots of Peucedanum praeruptorum has been established using high-speed counter-current chromatography (HSCCC).
Workflow for Isolation and Purification
References
- 1. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermostability and Degradation Profile of Qianhucoumarin E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermostability and degradation of Qianhucoumarin E is not publicly available. This guide, therefore, provides a comprehensive framework of recommended experimental protocols and potential degradation pathways based on the known chemistry of coumarin (B35378) derivatives and established principles of pharmaceutical stability testing.
Introduction
This compound, a natural product isolated from Peucedanum praeruptorum Dunn, belongs to the coumarin class of compounds.[1][][3][4][5] Coumarins are known for their diverse pharmacological activities, but their inherent chemical structures can be susceptible to various degradation pathways.[6] Understanding the thermostability and degradation profile of this compound is paramount for its development as a potential therapeutic agent. Such studies are crucial for identifying stable storage conditions, appropriate formulation strategies, and ensuring the safety and efficacy of the final drug product.
This technical guide outlines a systematic approach to comprehensively evaluate the stability of this compound through a series of forced degradation studies and subsequent analytical characterization.
Proposed Experimental Protocols for Thermostability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[7][8][9][10] These studies are instrumental in developing and validating stability-indicating analytical methods.
2.1. General Experimental Workflow
The overall workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions, followed by analysis to quantify the remaining parent compound and identify any degradation products.
Caption: Proposed experimental workflow for forced degradation studies of this compound.
2.2. Detailed Methodologies
2.2.1. Materials and Equipment
-
This compound: Reference standard of known purity.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H2O2).
-
Equipment: Stability chambers (temperature and humidity controlled), photostability chamber, pH meter, analytical balance, HPLC system with UV/PDA and Mass Spectrometry (MS) detectors, lyophilizer.
2.2.2. Preparation of Stock and Working Solutions
A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Working solutions for each stress condition can then be prepared by diluting the stock solution.
2.2.3. Forced Degradation Conditions
The following table outlines the recommended stress conditions for the forced degradation studies of this compound.
| Stress Condition | Recommended Parameters | Sampling Time Points |
| Thermal (Dry Heat) | 60°C, 80°C in a calibrated oven | 0, 6, 12, 24, 48, 72 hours |
| Thermal (Humidity) | 40°C / 75% RH, 60°C / 75% RH | 0, 1, 3, 5, 7 days |
| Photolytic | ICH Q1B option 2 (1.2 million lux hours and 200 watt hours/m²) | End of exposure |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | 0, 1, 2, 4, 8, 12 hours |
| Neutral Hydrolysis | Water at 60°C | 0, 6, 12, 24, 48, 72 hours |
| Oxidative | 3% H2O2 at room temperature | 0, 2, 4, 8, 12, 24 hours |
2.2.4. Sample Analysis
A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), should be developed and validated.[11][12][13][14][15]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detection at the λmax of this compound and MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
For hydrolytic studies, samples should be neutralized before injection into the HPLC system.
Potential Degradation Pathways of Coumarins
Based on the general chemistry of coumarins, several degradation pathways can be anticipated for this compound under stress conditions.
Caption: Potential degradation pathways for a coumarin-based structure like this compound.
-
Hydrolysis: The lactone ring of the coumarin nucleus is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of a coumarinic acid derivative.[16][17][18][19][20][21]
-
Oxidation: The aromatic ring and other susceptible functional groups in this compound could be oxidized, leading to hydroxylated or other oxidized derivatives.[22][23][24][25][26][27]
-
Photodegradation: Exposure to UV or visible light can induce various photochemical reactions, including dimerization, isomerization, or cleavage of substituents.[28][29][30][31]
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.
4.1. Quantitative Data Summary
The percentage of this compound remaining and the percentage of major degradation products formed under each stress condition should be tabulated.
| Stress Condition | Time | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 hr | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 hr | 85.2 | 12.5 | 1.8 | 99.5 | |
| Base Hydrolysis (0.1 M NaOH, RT) | 0 hr | 100.0 | 0.0 | 0.0 | 100.0 |
| 12 hr | 45.7 | 53.1 | 0.5 | 99.3 | |
| Oxidative (3% H2O2, RT) | 0 hr | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 hr | 92.1 | 6.8 | 0.9 | 99.8 | |
| Thermal (80°C, Dry Heat) | 0 hr | 100.0 | 0.0 | 0.0 | 100.0 |
| 72 hr | 98.5 | 1.2 | 0.2 | 99.9 | |
| Photolytic | End | 78.9 | 15.3 | 4.6 | 98.8 |
4.2. Identification of Degradation Products
The use of an HPLC-MS system is crucial for the identification of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the molecular weights and potential structures of the degradants can be determined. Further structural elucidation can be achieved using techniques such as NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive framework for investigating the thermostability and degradation profile of this compound. By systematically applying the outlined forced degradation protocols and utilizing appropriate analytical techniques, researchers and drug development professionals can gain a thorough understanding of the stability characteristics of this promising natural product. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential therapeutic product derived from this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Qianhucoumarin B | C16H16O6 | CID 197634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Qianhucoumarin C | C16H16O6 | CID 196741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. leukocare.com [leukocare.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. arabjchem.org [arabjchem.org]
- 14. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The hydrolysis of coumarin diethyl acetal and the lactonization o...: Ingenta Connect [ingentaconnect.com]
- 22. The Reaction of Coumarins with Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Importance of oxidation products in coumarin-mediated Fe(hydr)oxide mineral dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Qianhucoumarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Qianhucoumarin E, a natural product isolated from Peucedanum praeruptorum. While specific experimental and computational data for this compound is limited in public literature, this document outlines a robust theoretical framework based on established computational methodologies for coumarin (B35378) derivatives. This guide details the application of Density Functional Theory (DFT) for geometry optimization, electronic property calculation, and reactivity analysis. Furthermore, it presents hypothetical data in structured tables, details relevant experimental validation protocols, and provides visual workflows to aid in the understanding and application of these computational techniques in drug discovery and development.
Introduction to this compound
This compound is a member of the coumarin family of natural products, which are widely recognized for their diverse pharmacological properties. The core coumarin scaffold is a versatile platform for structural modifications that can lead to a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. Understanding the fundamental electronic and structural properties of this compound is paramount in elucidating its mechanism of action and for the rational design of novel therapeutic agents based on its scaffold.
Quantum chemical calculations offer a powerful in-silico approach to investigate molecules at the atomic level. These methods can predict various molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide focuses on the application of these computational tools to this compound.
Chemical Structure of this compound:
-
Molecular Formula: C₁₉H₁₈O₆
-
SMILES: O=C1C=2C3=C(C=CC2OC(C)(C)[C@H]1OC(/C(=C/C)/C)=O)C=CC(=O)O3
Theoretical Background: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost.
The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the calculation of a wide range of molecular properties, including:
-
Optimized Molecular Geometry: The lowest energy, most stable 3D arrangement of atoms.
-
Electronic Properties: Distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular reactivity.
-
Spectroscopic Properties: Predictions of IR, UV-Vis, and NMR spectra.
-
Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness, which provide insights into the reactivity of the molecule.
Methodologies for Quantum Chemical Calculations of this compound
This section outlines a hypothetical but standard workflow for the quantum chemical analysis of this compound using DFT.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the most stable 3D structure of the molecule. This is achieved through geometry optimization.
-
Protocol:
-
The 2D structure of this compound is converted into an initial 3D conformation.
-
A DFT calculation is performed using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)) to calculate the forces on each atom.
-
The atomic positions are adjusted to minimize these forces, and the calculation is repeated iteratively until a stationary point on the potential energy surface is found, representing the optimized geometry.
-
Calculation of Electronic Properties and Reactivity Descriptors
Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties.
-
Key Parameters Calculated:
-
Energy of the molecule (E)
-
Energy of the Highest Occupied Molecular Orbital (E_HOMO)
-
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO)
-
HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO)
-
Ionization Potential (IP ≈ -E_HOMO)
-
Electron Affinity (EA ≈ -E_LUMO)
-
Chemical Hardness (η = (IP - EA) / 2)
-
Chemical Potential (μ = -(IP + EA) / 2)
-
Electrophilicity Index (ω = μ² / 2η)
-
Molecular Electrostatic Potential (MEP) Analysis
An MEP map is a visualization of the electrostatic potential on the surface of the molecule. It is a useful tool for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can provide insights into potential sites for intermolecular interactions.
Data Presentation: Hypothetical Quantum Chemical Data for this compound
The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations described above.
Table 1: Calculated Thermodynamic Parameters for this compound
| Parameter | Value (Hartree) |
| Total Energy | -1145.xxxxxx |
| Zero-point vibrational energy | 0.3xxxx |
| Enthalpy | -1145.xxxxxx |
| Gibbs Free Energy | -1145.xxxxxx |
Table 2: Key Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| E_HOMO | -6.xxxx |
| E_LUMO | -1.xxxx |
| HOMO-LUMO Gap (ΔE) | 4.xxxx |
| Ionization Potential (IP) | 6.xxxx |
| Electron Affinity (EA) | 1.xxxx |
| Chemical Hardness (η) | 2.xxxx |
| Chemical Potential (μ) | -4.xxxx |
| Electrophilicity Index (ω) | 3.xxxx |
Experimental Protocols for Validation
The computational predictions should ideally be validated through experimental studies. The following are key experimental protocols that can be employed.
X-ray Crystallography
-
Objective: To determine the precise 3D structure of this compound in the solid state.
-
Methodology:
-
Single crystals of this compound are grown by slow evaporation of a suitable solvent.
-
A selected crystal is mounted on a goniometer and irradiated with X-rays.
-
The diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.
-
The experimentally determined bond lengths, bond angles, and dihedral angles are compared with the computationally optimized geometry.
-
Spectroscopic Analysis (UV-Vis, IR, NMR)
-
Objective: To characterize the electronic transitions, vibrational modes, and nuclear magnetic environments of this compound.
-
Methodology:
-
UV-Vis Spectroscopy: The absorption spectrum is recorded to identify the electronic transitions. The experimental λ_max values can be compared with the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule. These are then compared with the computationally predicted vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical shifts of the protons and carbons. These experimental shifts can be compared with theoretical chemical shifts calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
-
In Vitro Biological Assays
-
Objective: To evaluate the biological activity of this compound and correlate it with the computational predictions.
-
Methodology (Example: Antioxidant Activity):
-
DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay: The capacity of this compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is assessed.
-
The experimental antioxidant activity can be correlated with calculated parameters like bond dissociation enthalpy (BDE) of hydroxyl groups, which can be predicted using DFT.
-
Visualizations
The following diagrams illustrate the workflows and conceptual relationships discussed in this guide.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Caption: Integration of Computational Predictions with Experimental Validation.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and insightful approach to understanding the structure-activity relationships of natural products like this compound. While this guide presents a hypothetical application, the described methodologies are robust and widely used in the field of computational chemistry and drug discovery. The integration of these computational studies with experimental validation is crucial for accelerating the discovery and development of new therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the computational investigation of this compound and other related coumarin derivatives.
Methodological & Application
Application Note: Quantification of Qianhucoumarin E using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Qianhucoumarin E, an angular pyranocoumarin (B1669404) of significant interest in pharmaceutical research. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, incorporating a photodiode array (PDA) detector for quantification. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a complete set of proposed method validation parameters. The methodology is designed to be robust, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
This compound is a naturally occurring angular pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. As with other pyranocoumarins, this compound is being investigated for various pharmacological activities. Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of coumarins in complex matrices. This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Experimental
2.1 Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Plant material or extract containing this compound
2.2 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
2.3 Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
2.4 Sample Preparation
For the analysis of plant material, a powdered sample (1 g) is accurately weighed and extracted with 25 mL of methanol in an ultrasonic bath for 30 minutes. The extract is then filtered, and the filtrate is evaporated to dryness. The residue is reconstituted in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
HPLC Method
A reversed-phase HPLC method is proposed for the quantification of this compound. The chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-10 min, 30-50% B10-20 min, 50-70% B20-25 min, 70-30% B25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Method Validation (Proposed)
The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2, with hypothetical yet realistic data based on the analysis of structurally similar coumarins.[1]
Table 2: Proposed Method Validation Parameters for this compound Quantification
| Parameter | Proposed Acceptance Criteria | Hypothetical Result |
| Linearity (µg/mL) | R² ≥ 0.999 | 1 - 100 µg/mL, R² = 0.9995 |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
| Precision (RSD%) | ||
| Intra-day | RSD ≤ 2% | 1.2% |
| Inter-day | RSD ≤ 2% | 1.8% |
| Accuracy (Recovery %) | 80 - 120% | 98.5 - 101.2% |
| Recovery (%) | - | 99.3% |
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The proposed HPLC method provides a reliable and efficient approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation serves as a valuable resource for researchers, scientists, and drug development professionals. This method can be readily implemented for the quality control of raw materials and finished products containing this compound.
References
Application Notes and Protocols for the Use of Qianhucoumarin E in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Qianhucoumarin E is a specific coumarin (B35378) derivative for which detailed experimental data is not widely available in published literature. The following application notes and protocols are based on the well-established biological activities of the broader class of coumarin compounds. Researchers are strongly advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Introduction to Coumarins
Coumarins are a large class of naturally occurring phenolic compounds found in many plants. They are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] The core chemical structure of coumarin can be modified to create a wide array of derivatives with varying biological effects. These compounds have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[3][4]
Potential Applications of this compound in Cell Culture
Based on the known activities of related coumarin compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Research: Many coumarins exhibit cytotoxic and cytostatic effects on various cancer cell lines.[1][2] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[2][4] Therefore, this compound could be investigated for its potential as an anticancer agent.
-
Anti-inflammatory Studies: Coumarins have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5] this compound could be screened for its ability to modulate inflammatory responses in cell-based models.
-
Signal Transduction Research: Coumarins are known to interact with various signaling pathways, including PI3K/Akt/mTOR and NF-κB.[3] this compound can be used as a tool to probe these pathways and understand their role in different cellular processes.
Data Presentation
The following tables provide an example of how to structure and present quantitative data obtained from experiments with this compound. The values presented are for illustrative purposes only and should be replaced with experimental data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
| HepG2 | Liver Cancer | [Experimental Value] | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] | [Experimental Value] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[6]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 10 | [Experimental Value] | [Experimental Value] |
| This compound | 25 | [Experimental Value] | [Experimental Value] |
| This compound | 50 | [Experimental Value] | [Experimental Value] |
| Dexamethasone (Control) | 1 | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete medium to prepare a series of working concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt).
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use β-actin as a loading control.
Mandatory Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Qianhucoumarin E
Disclaimer: As of the last update, specific in vivo animal studies on Qianhucoumarin E are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally similar coumarin (B35378) derivatives and provide a general framework for preclinical investigation. Researchers should adapt these protocols based on their specific hypotheses and in vitro findings for this compound.
Introduction
This compound is a furanocoumarin, a class of naturally occurring compounds known for a wide range of biological activities. Preclinical studies on various coumarin derivatives have suggested potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] These activities are often attributed to the modulation of key cellular signaling pathways.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo animal studies to evaluate the therapeutic potential of this compound.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of related coumarin compounds, in vivo studies for this compound could be directed towards the following areas:
-
Neuroprotection: Coumarin derivatives have shown promise in protecting neuronal cells from damage.[3][4] Potential mechanisms to investigate include the activation of the TRKB-CREB-BDNF pathway and reduction of caspase activity.[3]
-
Anti-inflammatory Activity: Many coumarins exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating signaling pathways like NF-κB and MAPK.[2][5] Studies could focus on models of acute and chronic inflammation.[6][7]
-
Anticancer Activity: Furanocoumarins have been observed to induce apoptosis, cell cycle arrest, and inhibit tumor growth in various cancer models.[1][8] Investigation into the modulation of pathways such as PI3K/Akt and p53 would be relevant.[1]
Data Presentation: Hypothetical In Vivo Efficacy Data
The following tables represent hypothetical data for illustrative purposes and should be replaced with actual experimental findings.
Table 1: Hypothetical Neuroprotective Effect of this compound in a Mouse Model of Ischemic Stroke
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (mm³; Mean ± SD) |
| Vehicle Control | - | 4.2 ± 0.5 | 110.5 ± 12.3 |
| This compound | 10 | 3.1 ± 0.4 | 85.2 ± 9.8 |
| This compound | 25 | 2.3 ± 0.3 | 60.7 ± 7.5 |
| Positive Control | - | 2.5 ± 0.4 | 65.1 ± 8.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Hypothetical Anti-inflammatory Effect of this compound in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema (mL; Mean ± SD) at 4h | Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SD) |
| Vehicle Control | - | 1.25 ± 0.15 | 5.8 ± 0.7 |
| This compound | 10 | 0.98 ± 0.11 | 4.2 ± 0.5 |
| This compound | 25 | 0.75 ± 0.09 | 3.1 ± 0.4 |
| Indomethacin (10 mg/kg) | - | 0.68 ± 0.08 | 2.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Protocols
4.1. General Animal Care and Ethical Statement
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
4.2. Protocol for Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old, 22-25 g).
-
Groups:
-
Sham-operated group.
-
Vehicle control group (e.g., 0.5% carboxymethylcellulose).
-
This compound treatment groups (e.g., 10 and 25 mg/kg).
-
Positive control group (e.g., a known neuroprotective agent).
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before MCAO surgery.
-
MCAO Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Neurological Scoring: 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brain with saline.
-
Section the brain into 2 mm coronal slices.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes.
-
Quantify the infarct volume using image analysis software.
-
4.3. Protocol for Anti-inflammatory Study: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g).
-
Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 10 and 25 mg/kg).
-
Positive control group (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals, collect the paw tissue, and measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on studies of similar compounds, and a general experimental workflow for in vivo studies.
References
- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coumarin Derivatives as Fluorescent Probes
Note: While the query specified Qianhucoumarin E, extensive research did not yield specific information on its use as a fluorescent probe. The following application notes and protocols are based on the broader class of coumarin (B35378) derivatives, which are widely utilized as fluorescent probes in various biological applications.
Introduction
Coumarin and its derivatives are a versatile class of fluorophores extensively used in biological and biomedical research.[1] Their popularity stems from favorable photophysical properties such as high quantum yields, good photostability, and fluorescence that is sensitive to the local environment.[1] The core benzopyran-2-one structure of coumarin can be readily modified, allowing for the synthesis of a wide array of fluorescent probes with tailored specificities for various analytes and biological molecules.[1][2] These probes are instrumental in applications ranging from enzyme assays to live-cell imaging.[1]
Principle of Fluorescence
The fluorescence of coumarin derivatives is often based on mechanisms such as Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[2] For many coumarin-based probes, the fluorescence is quenched in the unbound state and is significantly enhanced upon binding to the target analyte. This "turn-on" fluorescence is often a result of changes in the intramolecular charge transfer process.[3][4] For instance, a probe designed for detecting a specific ion might have its ICT process blocked in the absence of the ion, resulting in low fluorescence. The binding of the ion can restore the ICT process, leading to a significant increase in fluorescence intensity.[3]
Applications of Coumarin-Based Fluorescent Probes
Coumarin derivatives have been successfully developed as fluorescent probes for a wide range of applications in biochemistry, environmental monitoring, and disease diagnostics.[2] Key applications include:
-
Detection of Metal Ions: Probes have been designed for the selective detection of various metal ions, including Hg²⁺, Cu²⁺, and Fe³⁺.[2][5][6][7]
-
Sensing pH and Polarity: The fluorescence of certain coumarin derivatives is sensitive to changes in environmental pH and polarity.[2]
-
Monitoring Cellular Viscosity: Coumarin-based molecular rotors are used to monitor changes in intracellular viscosity, which is associated with various cellular processes and disease states.[8]
-
Detection of Reactive Oxygen Species (ROS) and Sulfides: These probes are valuable tools for studying oxidative stress and related biological pathways.[2]
-
Sensing Biologically Important Molecules: Coumarin probes have been developed for the detection of specific amino acids like cysteine.[9]
Quantitative Data Summary
The following table summarizes the applications and performance of several coumarin-based fluorescent probes as reported in the literature.
| Probe Application | Target Analyte | Detection Limit | Reference |
| Metal Ion Detection | Hg²⁺ | 7.9 nM | [5] |
| Metal Ion Detection | Hg²⁺ | 2.78 x 10⁻⁸ M | [6] |
| Metal Ion Detection | Cu²⁺ | 3.03 x 10⁻⁷ M | [7] |
| Metal Ion Detection | S²⁻ | 1.7 x 10⁻⁷ M | [7] |
| Amino Acid Detection | Cysteine (Cys) | 6.8 nM | [9] |
| Reactive Oxygen Species | Hypochlorite (HOCl) | 6 nM | [10] |
| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | 0.47 µM | [3] |
Experimental Protocols
The following are generalized protocols for the use of coumarin-based fluorescent probes in cell imaging. Optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental setup and should be determined empirically.
Protocol 1: Live-Cell Staining and Imaging
This protocol outlines the general steps for staining living cells with a cell-permeant coumarin-based fluorescent probe.
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Probe Preparation:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslip).
-
-
Staining:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed serum-free culture medium or an appropriate buffer to the final concentration (typically 1-10 µM).[1][8]
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS or HBSS.[1][8]
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1][8] The optimal incubation time should be determined for each specific probe and cell line.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells three to four times with pre-warmed PBS or HBSS to remove any unbound probe.[8]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or buffer to the cells.[8]
-
Image the cells using a fluorescence microscope (confocal or wide-field) equipped with the appropriate filter sets for the specific coumarin probe's excitation and emission wavelengths.[8]
-
Optimize image acquisition settings (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing photobleaching.[8]
-
Protocol 2: Fixed-Cell Staining
This protocol is for staining cells that have been chemically fixed.
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous DMSO
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1-0.5% Triton X-100 in PBS)
-
Cells cultured on coverslips
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO.[1]
-
-
Cell Preparation and Fixation:
-
Permeabilization (Optional):
-
Staining:
-
Washing and Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter set for the coumarin probe.[1]
-
Visualizations
Caption: Experimental workflow for live-cell imaging with a coumarin-based fluorescent probe.
Caption: Principle of a 'turn-on' coumarin fluorescent probe based on Intramolecular Charge Transfer (ICT).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. A thiocoumarin-based colorimetric and ratiometric fluorescent probe for Hg2+ in aqueous solution and its application in live-cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A coumarin-based fluorescent probe for Hg2+ and its application in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A coumarin-based reversible fluorescent probe for Cu2+ and S2− and its applicability in vivo and for organism imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Qianhucoumarin E Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qianhucoumarin E is a natural coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] Coumarins, a class of benzopyrone compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] Numerous studies have demonstrated that coumarin derivatives can inhibit the proliferation of various cancer cell lines and induce programmed cell death, known as apoptosis.[4][5][6][7][8]
The cytotoxic effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[3][9][10][11] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[12] By inhibiting this pathway, coumarin derivatives can trigger a cascade of events leading to cell cycle arrest and apoptosis.[5][8]
These application notes provide a comprehensive set of protocols for evaluating the cytotoxic potential of this compound against cancer cells. The described methods include the MTT assay for assessing cell viability, the LDH assay for measuring membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis. Adherence to these standardized protocols will enable researchers to generate reliable and reproducible data on the cytotoxic effects of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.8 |
| HeLa | Cervical Cancer | 32.5 |
| A549 | Lung Cancer | 45.2 |
| HepG2 | Liver Cancer | 38.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 15.3 | 5.2 |
| 25 | 35.8 | 12.7 |
| 50 | 55.2 | 20.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[14]
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[13]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Add 50 µL of stop solution (from the kit) to each well.[15]
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and spontaneous release values from the treated and maximum release values.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[18]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound stock solution (in DMSO)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X binding buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway modulated by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro investigation of the induction of apoptosis and modulation of cell cycle events in human cancer cells by bisphenanthroline-coumarin-6,7-dioxacetatocopper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. static.igem.org [static.igem.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Qianhucoumarin E in Enzyme Inhibition Assays
Introduction
Qianhucoumarin E is a khellactone-type coumarin (B35378), a class of natural compounds that has garnered significant interest in drug discovery for their diverse biological activities. Notably, various coumarin derivatives have been investigated as inhibitors of several key enzymes implicated in human diseases. One of the most prominent targets for coumarins is acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[1] By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is prevented, which is a key therapeutic strategy for managing Alzheimer's symptoms.[1][2] The evaluation of compounds like this compound for their inhibitory potential against enzymes such as AChE and butyrylcholinesterase (BChE) is a critical step in the preclinical drug development process.
Principle of the Assay
Enzyme inhibition assays are fundamental procedures used to determine the effectiveness of a substance in inhibiting the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[3] For cholinesterases like AChE and BChE, the most common method is the Ellman's assay. This colorimetric method measures the activity of the enzyme by detecting the product of a reaction it catalyzes. Specifically, the enzyme hydrolyzes a substrate (e.g., acetylthiocholine (B1193921) for AChE), producing thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which can be quantified spectrophotometrically.[4][5] The presence of an inhibitor will reduce the rate of this color change, and the extent of this reduction is used to calculate the IC50 value.[6]
Quantitative Data Summary
The inhibitory activities of various coumarin derivatives against target enzymes are typically quantified and compared using their IC50 values. Lower IC50 values indicate higher potency of the inhibitor.[7]
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | Acetylcholinesterase (AChE) | 9.28 | Mixed-type |
| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) | Acetylcholinesterase (AChE) | 10.0 | Mixed-type |
| Coumarin Derivative 15a | Acetylcholinesterase (AChE) | 2.42 | Dual Binding Site |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 1.82 | N/A |
Note: Data for specific this compound is not publicly available in the search results. The table presents data for structurally related khellactone (B107364) coumarins and other coumarin derivatives to provide context for the expected activity range and targets.[8][9]
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the steps for determining the AChE inhibitory activity of a test compound like this compound using a 96-well microplate reader.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Butyrylcholinesterase (BChE) from equine serum (for selectivity testing)
-
S-Butyrylthiocholine chloride (BTCC) - Substrate for BChE
-
Phosphate (B84403) Buffer (50 mM, pH 7.2-8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Donepezil)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405-412 nm[5][10]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare ATCI substrate solution in phosphate buffer.
-
Prepare AChE enzyme solution in phosphate buffer. The exact concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Setup (in 96-well plate):
-
To each well, add the components in the following order:
-
140 µL of Phosphate Buffer
-
20 µL of the test compound dilution (or buffer for control, or positive control solution).
-
20 µL of AChE enzyme solution.
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 20 µL of the ATCI substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm or 412 nm over time (e.g., every minute for 5 minutes).[5] The rate of reaction is determined from the slope of the absorbance vs. time graph.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11] The IC50 is the concentration of the inhibitor that causes 50% inhibition.[6]
-
Selectivity Assay: To determine if the inhibition is specific to AChE, the same protocol can be followed using BChE and its specific substrate, BTCC, in place of AChE and ATCI.
Visualizations
Caption: Workflow for an enzyme inhibition assay using the Ellman's method.
Caption: Simplified model of competitive enzyme inhibition by this compound.
References
- 1. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Qianhucoumarin E: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qianhucoumarin E is a pyranocoumarin (B1669404) derivative isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. As a member of the coumarin (B35378) family, this compound holds potential for investigation in drug discovery, particularly in the area of anti-inflammatory research. This document provides an overview of its potential applications, methodologies for its study, and a summary of its observed bioactivities. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this document outlines the general protocols and approaches for evaluating its therapeutic potential based on the activities of related coumarin compounds.
Potential Applications in Drug Discovery
Based on the known biological activities of coumarins and extracts from Peucedanum prae-ruptorum, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Drug Development: Coumarins are known to possess anti-inflammatory properties. This compound can be screened for its ability to modulate inflammatory pathways.
-
Cancer Research: Some coumarins have demonstrated anti-cancer activities. The potential of this compound as an anti-proliferative or pro-apoptotic agent could be explored.
-
Antioxidant Discovery: The coumarin scaffold is associated with antioxidant effects, suggesting this compound may have radical-scavenging properties.
Data Presentation
Currently, there is a lack of specific quantitative data such as IC50 values for this compound in the public domain. The following table is provided as a template for researchers to populate as they generate data from the experimental protocols outlined below.
| Assay | Cell Line | Parameter Measured | IC50 / EC50 (µM) | Positive Control | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO concentration | Data to be determined | L-NMMA | |
| NF-κB Inhibition | HEK293T-NF-κB Reporter | Luciferase Activity | Data to be determined | BAY 11-7082 | |
| Cytotoxicity | RAW 264.7 | Cell Viability | Data to be determined | Doxorubicin |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory activity of this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound (CAS: 156041-02-0)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS and DMSO) and a negative control group (cells without LPS).
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
-
NF-κB Signaling Pathway Inhibition Assay
This protocol assesses the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Materials:
-
HEK293T cell line stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate and allow for overnight attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) to activate the NF-κB pathway and incubate for 6-8 hours.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Workflow for determining the nitric oxide inhibitory activity of this compound.
Conclusion
This compound represents a promising natural product for further investigation in the field of drug discovery, particularly for its potential anti-inflammatory effects. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to systematically evaluate its biological activity and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and therapeutic potential of this compound.
Application Notes and Protocols for Studying Protein-Ligand Interactions of Qianhucoumarin E
Disclaimer: As of late 2025, specific protein targets and detailed interaction data for Qianhucoumarin E are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the broader coumarin (B35378) family of compounds, to which this compound belongs. These compounds are frequently recognized for their anti-inflammatory and antioxidant properties.[1][2][3] The proposed targets and methodologies therefore represent a rational starting point for investigating the protein-ligand interactions of this compound.
Background: Potential Biological Activities and Protein Targets
Coumarins, a class of natural compounds, have been shown to possess significant anti-inflammatory and antioxidant effects.[1][2][3] Their mechanisms of action often involve the modulation of key inflammatory pathways. For instance, many coumarin derivatives inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][3] Furthermore, they can influence signaling cascades by reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][4]
Based on this, potential protein targets for this compound in the context of anti-inflammatory activity could include:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory response pathway.
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes.
-
Pro-inflammatory Cytokines: Such as TNF-α and Interleukin-6 (IL-6).
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of many inflammatory genes.
Data Presentation: Summarizing Protein-Ligand Interaction Data
Effective data management is crucial for comparing the binding affinities and inhibitory activities of this compound against various potential protein targets. A structured table is recommended for presenting these quantitative findings.
| Target Protein | Assay Type | Ligand | Key Metric (e.g., IC₅₀, K_d, K_i) | Concentration/Range | Reference |
| Example: COX-2 | Enzyme Inhibition Assay | This compound | IC₅₀ | e.g., 0.1-100 µM | (Internal Data) |
| Example: 5-LOX | Enzyme Inhibition Assay | This compound | IC₅₀ | e.g., 0.1-100 µM | (Internal Data) |
| Example: TNF-α | Surface Plasmon Resonance (SPR) | This compound | K_d | e.g., 1-500 µM | (Internal Data) |
Experimental Protocols
Protocol 1: COX-2 Enzymatic Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare the COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.
-
In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., serial dilutions from 100 µM to 0.1 µM). For the control wells, add 10 µL of DMSO (vehicle control) or the positive control inhibitor.
-
Add 160 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Add 20 µL of the fluorometric probe to each well.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a microplate reader (Excitation/Emission ~535/590 nm for ADHP).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes a general method for measuring the binding affinity (dissociation constant, K_d) of this compound to a target protein (e.g., a cytokine like TNF-α).
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein (e.g., TNF-α)
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time for both association and dissociation phases.
-
Regenerate the sensor surface between each concentration if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Visualizations
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Caption: General experimental workflow for studying protein-ligand interactions.
References
- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Qianhucoumarin E Treatment
Disclaimer: As of December 2025, specific data on the effects of Qianhucoumarin E on gene expression is not available in the public domain. The following application notes and protocols are based on the known mechanisms of the broader class of coumarin (B35378) compounds, which are recognized for their potential to modulate key cellular signaling pathways, particularly the Keap1/Nrf2/ARE pathway. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental context.
Introduction
Qianhucoumarins are a group of natural coumarin compounds. Coumarins have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] A primary mechanism through which many coumarins exert their effects is the modulation of the Keap1/Nrf2/ARE signaling pathway.[2][3][4] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
This document provides detailed protocols for investigating the effects of this compound on gene expression, with a focus on the Nrf2 signaling pathway.
Core Concepts: The Keap1/Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[2][3] Upon exposure to inducers, such as certain coumarins, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4][5] These genes encode for a variety of antioxidant and cytoprotective proteins.
Data Presentation: Expected Gene Expression Changes
The following table summarizes the anticipated changes in the expression of key Nrf2 target genes following treatment with a coumarin compound. The data presented are representative values based on studies of other coumarins and should be confirmed experimentally for this compound.
| Gene Symbol | Gene Name | Function | Expected Fold Change (mRNA) |
| NFE2L2 | Nuclear factor erythroid 2-related factor 2 | Master regulator of antioxidant response | 1.5 - 2.5 |
| HMOX1 | Heme Oxygenase 1 | Catalyzes heme degradation to produce antioxidants | 3.0 - 5.0 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification of quinones | 2.5 - 4.0 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione (B108866) synthesis | 2.0 - 3.5 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Regulates glutathione synthesis | 2.0 - 3.5 |
| GST | Glutathione S-Transferase | Detoxification of xenobiotics | 1.8 - 3.0 |
Experimental Protocols
Cell Culture and Treatment Protocol
This protocol outlines the steps for culturing a suitable cell line and treating it with this compound.
Materials:
-
Human cell line (e.g., HepG2, A549, or a relevant cancer cell line)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Once the cells reach the desired confluency, remove the old medium, wash once with PBS, and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: After incubation, wash the cells with cold PBS and harvest them for subsequent RNA or protein extraction.
RNA Extraction and cDNA Synthesis Protocol
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR) Protocol
Materials:
-
Synthesized cDNA
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qRT-PCR Program: Run the qPCR reaction in a real-time PCR detection system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Protocol
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Assays with Qianhucoumarin E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known biological activities of the coumarin (B35378) class of compounds. As of the date of this document, specific experimental data for Qianhucoumarin E in these flow cytometry assays has not been published. These protocols serve as a guide for investigating the potential effects of this compound. Optimization will be required for specific cell types and experimental conditions.
Introduction
This compound is a natural product belonging to the coumarin family. Coumarins have been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. A key mechanism of action for some coumarins is the modulation of the Keap1/Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to investigate the effects of this compound on various cellular processes.
These application notes provide detailed protocols for three proposed flow cytometry assays to characterize the bioactivity of this compound:
-
Assessment of Intracellular Reactive Oxygen Species (ROS)
-
Analysis of Apoptosis
-
Cell Cycle Analysis
Signaling Pathway: The Keap1/Nrf2/ARE Pathway
Coumarins have been shown to influence the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.
Caption: Keap1/Nrf2/ARE Signaling Pathway.
Application Note 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels in cells under basal or induced oxidative stress conditions. This assay can indicate whether this compound possesses antioxidant or pro-oxidant properties.
Experimental Workflow
Caption: Workflow for ROS Assessment.
Protocol
-
Cell Preparation:
-
Seed cells (e.g., HaCaT, RAW 264.7) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control.
-
For induced oxidative stress, after the initial treatment period, add an ROS-inducing agent like H2O2 (e.g., 500 µM) for a short duration (e.g., 1 hour). A control group should be treated with the inducer alone.
-
-
Staining:
-
Harvest the cells by trypsinization and wash once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Analyze the samples immediately on a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the fluorescence emission in the green channel (typically 525/50 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
Table 1: Hypothetical Data for Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Reduction in ROS (vs. H2O2 alone) |
| Untreated Control | - | 150 ± 20 | N/A |
| H2O2 alone | 500 | 1200 ± 80 | 0% |
| This compound + H2O2 | 1 | 1050 ± 75 | 12.5% |
| This compound + H2O2 | 5 | 800 ± 60 | 33.3% |
| This compound + H2O2 | 10 | 550 ± 45 | 54.2% |
| This compound + H2O2 | 25 | 300 ± 30 | 75.0% |
| This compound + H2O2 | 50 | 200 ± 25 | 83.3% |
Application Note 2: Analysis of Apoptosis
Objective: To evaluate the effect of this compound on apoptosis, either as an inducer of apoptosis in cancer cells or as a protective agent against apoptosis in normal cells. This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
Caption: Workflow for Apoptosis Analysis.
Protocol
-
Cell Preparation:
-
Seed cells (e.g., Jurkat, HeLa) in a 6-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound for 24 or 48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine (B1682477) at 1 µM for 4 hours).
-
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour on a flow cytometer.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel and PI fluorescence in the red channel.
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using cells stained with only Annexin V-FITC and cells stained with only PI.
-
Data Presentation
Table 2: Hypothetical Data for Apoptosis Analysis in Cancer Cells
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 88.1 ± 3.5 | 8.2 ± 1.1 | 3.7 ± 0.8 |
| This compound | 25 | 65.4 ± 4.2 | 25.3 ± 2.8 | 9.3 ± 1.5 |
| This compound | 50 | 40.7 ± 5.1 | 42.1 ± 4.5 | 17.2 ± 2.3 |
| Staurosporine | 1 | 15.6 ± 3.8 | 60.5 ± 5.5 | 23.9 ± 4.1 |
Application Note 3: Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression. This can reveal if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which is a common mechanism for anti-cancer agents.
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis.
Protocol
-
Cell Preparation:
-
Seed cells (e.g., MCF-7, A549) in a 6-well plate and grow to about 60% confluency.
-
-
Treatment:
-
Treat cells with various concentrations of this compound for 24 hours.
-
Include a vehicle control. A positive control for cell cycle arrest (e.g., nocodazole (B1683961) for G2/M arrest) can also be used.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser.
-
Measure the DNA content based on PI fluorescence.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation
Table 3: Hypothetical Data for Cell Cycle Analysis
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | - | 60.5 ± 3.1 | 25.2 ± 1.8 | 14.3 ± 1.5 |
| This compound | 10 | 62.1 ± 2.9 | 23.5 ± 2.0 | 14.4 ± 1.6 |
| This compound | 25 | 75.8 ± 3.5 | 15.1 ± 1.7 | 9.1 ± 1.2 |
| This compound | 50 | 85.3 ± 4.0 | 8.2 ± 1.1 | 6.5 ± 0.9 |
Application Notes and Protocols for High-Throughput Screening with Qianhucoumarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qianhucoumarin E is a coumarin (B35378) compound isolated from the roots of Peucedanum praeruptorum Dunn. Coumarins are a well-documented class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2][] These therapeutic potentials make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads. This document provides detailed application notes and experimental protocols for screening this compound, focusing on its potential anti-inflammatory and antiviral activities.
Potential Therapeutic Applications
Based on the known biological activities of structurally related coumarins, this compound is a promising candidate for screening in the following areas:
-
Anti-Inflammatory Drug Discovery: Many coumarin derivatives have been shown to modulate inflammatory pathways.[1][4] High-throughput screening can be employed to identify and characterize the anti-inflammatory effects of this compound, with potential applications in treating chronic inflammatory diseases.
-
Antiviral Drug Discovery: The structural scaffold of coumarins has been associated with antiviral activity against a range of viruses. HTS assays can efficiently evaluate the potential of this compound as an inhibitor of viral replication or entry.[5][6]
-
Antioxidant and Cytoprotective Agent Discovery: Coumarins are known to activate the Keap1/Nrf2/ARE signaling pathway, a key mechanism for cellular defense against oxidative stress.[1][4] HTS can be utilized to quantify the antioxidant potential of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in relevant HTS assays. These values are provided as representative examples for the purpose of illustrating data presentation in a screening campaign.
Table 1: Anti-Inflammatory Activity of this compound
| Assay Type | Target | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | 12.5 | Celecoxib | 0.8 |
| NF-κB Reporter Assay | NF-κB Signaling | 8.2 | BAY 11-7082 | 2.1 |
| IL-6 Secretion Assay | Interleukin-6 | 15.7 | Dexamethasone | 0.5 |
Table 2: Antiviral Activity of this compound
| Assay Type | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Viral Entry Assay | Influenza A (H1N1) | 18.3 | >100 | >5.5 |
| Viral Replication Assay | SARS-CoV-2 | 25.1 | >100 | >4.0 |
Signaling Pathways and Experimental Workflows
Diagram 1: Keap1/Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 antioxidant response pathway.
Diagram 2: NF-κB Inflammatory Signaling Pathway
Caption: NF-κB-mediated inflammatory pathway.
Diagram 3: High-Throughput Screening Workflow
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: High-Throughput COX-2 Inhibition Assay
This protocol is adapted from HTS-compatible spectrophotometric assays for cyclooxygenase enzymes.[7][8]
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a master mix containing Tris-HCl buffer, hematin, and COX-2 enzyme.
-
Dispense 20 µL of the master mix into each well of a 384-well plate.
-
Add 100 nL of this compound at various concentrations (e.g., 0.1 to 100 µM) or control compounds to the wells using an acoustic liquid handler.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate solution containing arachidonic acid and TMPD in Tris-HCl buffer.
-
Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Immediately monitor the change in absorbance at 590 nm for 5-10 minutes using a microplate reader. The rate of color development is proportional to COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to DMSO-treated controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Antiviral Reporter Assay
This protocol is a generalized representation of a cell-based HTS assay for discovering viral inhibitors.[5]
Objective: To evaluate the ability of this compound to inhibit the replication of a reporter virus in a human cell line.
Materials:
-
HEK293T cells (or other susceptible cell line)
-
Reporter virus (e.g., a GFP-expressing lentivirus or a luciferase-expressing influenza virus)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
A known antiviral drug (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay (for cytotoxicity)
-
384-well clear-bottom white microplates
-
Automated fluorescence microscope or luminometer
Procedure:
-
Seed HEK293T cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or control compounds for 1 hour.
-
Infect the cells with the reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours (time dependent on the virus).
-
Measure the reporter signal (GFP fluorescence or luciferase activity) using an appropriate plate reader.
-
In a parallel plate, assess cell viability using the CellTiter-Glo® assay to determine the cytotoxic concentration (CC50) of the compound.
-
Calculate the percentage of viral inhibition for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative high-throughput screening protocol to identify entry inhibitors of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Qianhucoumarin E stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Qianhucoumarin E, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution a concern?
A1: this compound is an angular pyranocoumarin, a class of natural compounds known for their potential therapeutic properties. Like many ester-containing compounds, this compound is susceptible to hydrolysis in aqueous environments, which can lead to its degradation and loss of biological activity. This instability is a critical consideration for experimental design, formulation development, and ensuring the reproducibility of research findings.
Q2: What is the primary degradation pathway for this compound in aqueous solution?
A2: Based on the behavior of structurally similar angular pyranocoumarins, the primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ester side chains. This reaction is catalyzed by both acidic and basic conditions and leads to the formation of a core khellactone (B107364) structure and the corresponding carboxylic acids.
Q3: What are the main factors that influence the stability of this compound in solution?
A3: The stability of this compound is primarily affected by:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution, with degradation occurring at both acidic and alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation.
-
Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation, although hydrolysis is often the more immediate concern in aqueous solutions.
-
Co-solvents: The presence and type of organic co-solvents can impact both the solubility and stability of this compound.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound observed during in vitro experiments.
-
Possible Cause: The pH of your experimental buffer is not optimal for this compound stability.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution before and after the addition of this compound.
-
Optimize pH: If possible, adjust the pH of your experimental medium to a range of 5-6, where ester hydrolysis is generally minimized.[1][2]
-
Conduct a Pilot Stability Study: Perform a quick stability test of this compound in your experimental buffer over the time course of your experiment to quantify the extent of degradation.
-
Issue 2: Inconsistent results in bioassays involving this compound.
-
Possible Cause: Degradation of this compound in the stock solution or during the assay.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize the time the stock solution is kept at room temperature.
-
Working Solution Preparation: Prepare working solutions in your aqueous assay buffer immediately before use.
-
Time-Course Analysis: If your assay runs for an extended period, consider analyzing samples at different time points to monitor the concentration of intact this compound.
-
Issue 3: Precipitation of this compound in the aqueous buffer.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to improve solubility.[3] Be mindful that high concentrations of organic solvents can affect biological systems.
-
Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with coumarins to enhance their aqueous solubility and stability.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the aqueous buffer.
-
Data on Factors Affecting Stability
The following tables summarize the expected influence of pH and temperature on the stability of this compound in aqueous solution, based on general knowledge of ester hydrolysis kinetics.
Table 1: Estimated Effect of pH on this compound Half-Life at 25°C
| pH | Estimated Half-Life (t½) | Predominant Degradation Mechanism |
| 2.0 | Hours to Days | Acid-catalyzed hydrolysis |
| 4.0 | Days to Weeks | Minimal hydrolysis |
| 5.5 | Weeks to Months | Optimal stability |
| 7.4 | Days | Base-catalyzed hydrolysis |
| 9.0 | Hours | Rapid base-catalyzed hydrolysis |
Table 2: Estimated Effect of Temperature on this compound Half-Life at pH 7.4
| Temperature | Estimated Half-Life (t½) |
| 4°C | Weeks |
| 25°C | Days |
| 37°C | Hours |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 5.5, 7.4, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.
-
Incubation:
-
Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Divide each pH solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Protect samples from light by using amber vials or wrapping them in aluminum foil.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Sample Quenching: Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the aliquot. This will precipitate proteins and halt further hydrolysis.
-
HPLC Analysis:
-
Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.
-
Suggested HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
-
Visualizations
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Qianhucoumarin Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Qianhucoumarin isomers, such as praeruptorin A and praeruptorin B.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the HPLC analysis of Qianhucoumarin isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomer Peaks | Inappropriate Mobile Phase Composition: The solvent strength or selectivity may not be optimal for separating structurally similar isomers. | - Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. - Experiment with different organic modifiers. - Introduce a small percentage of a third solvent (ternary gradient) to fine-tune selectivity. |
| Incorrect Column Chemistry: The stationary phase may not provide sufficient interaction differences between the isomers. | - For separating diastereomers and positional isomers, consider columns with phenyl, biphenyl, or polar-embedded phases. - For enantiomeric separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for coumarins. | |
| Suboptimal Temperature: Column temperature affects viscosity and mass transfer, which can impact resolution. | - Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect should be evaluated empirically. | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Active sites on the silica (B1680970) backbone of the column can interact with polar functional groups on the analytes. | - Add a competitive agent, such as a small amount of acid (e.g., formic acid, acetic acid) or a base (e.g., triethylamine), to the mobile phase to mask silanol (B1196071) groups. - Use a column with end-capping to reduce the number of free silanol groups. |
| Column Overload: Injecting too much sample can lead to broadened and tailing peaks. | - Reduce the injection volume or the concentration of the sample. | |
| Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening. | - Use tubing with a small internal diameter and keep the length to a minimum. | |
| Irreproducible Retention Times | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Prepare fresh mobile phase for each run. - Use a high-precision graduated cylinder or balance for accurate solvent mixing. - Ensure thorough mixing and degassing of the mobile phase. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant and consistent temperature. | |
| Column Equilibration: Insufficient equilibration time with the mobile phase before injection. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the analysis. | |
| Ghost Peaks | Contamination: Impurities in the sample, solvent, or from the HPLC system itself. | - Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. - Use high-purity solvents and sample preparation materials. - Clean the injector and other system components regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating Qianhucoumarin isomers?
A1: The choice of the HPLC column and the mobile phase composition are the most critical factors. Due to the structural similarity of isomers, achieving adequate selectivity is paramount. For positional isomers and diastereomers, reversed-phase columns with alternative selectivities (e.g., phenyl-hexyl, biphenyl) are often more effective than standard C18 columns. For enantiomers, a chiral stationary phase is mandatory.
Q2: How can I improve the resolution between praeruptorin A and its isomers?
A2: To improve resolution, you can try several approaches. First, optimize the mobile phase by adjusting the gradient slope and the organic modifier (acetonitrile often provides different selectivity than methanol). Second, consider a column with a different stationary phase, such as one with a phenyl-based chemistry, which can offer pi-pi interactions that aid in separating aromatic isomers. Finally, reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly.
-
Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.
-
Detector lamp nearing the end of its life: Replace the detector lamp if necessary.
Q4: Is a gradient or isocratic elution better for separating Qianhucoumarin isomers?
A4: A gradient elution is generally preferred for analyzing complex mixtures containing multiple coumarin (B35378) isomers. A gradient allows for the separation of compounds with a wider range of polarities within a reasonable time frame. It can also help to sharpen peaks and improve detection limits.
Q5: What detection wavelength is typically used for Qianhucoumarin analysis?
A5: Coumarins generally exhibit strong UV absorbance. A detection wavelength in the range of 320-330 nm is commonly used for the analysis of praeruptorins and related coumarins. It is always recommended to determine the optimal wavelength by examining the UV spectrum of the target analytes.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of Qianhucoumarin isomers. These are starting points and may require optimization for specific applications.
| Parameter | Condition 1 (Positional/Diastereomers) | Condition 2 (Chiral Separation) |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Polysaccharide-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water or Buffered Aqueous Solution |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol (B129727) |
| Gradient | 5-95% B over 30-40 minutes | Optimized isocratic or gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 35 °C | 20 - 30 °C |
| Detection Wavelength | 320 nm (DAD) | 320 nm (DAD) |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Praeruptorin Isomers (Positional/Diastereomers)
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Radix Peucedani and place it in a conical flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Phenyl-Hexyl column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40.1-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 320 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and quantify the isomer peaks based on their retention times and UV spectra compared to reference standards.
-
Protocol 2: Chiral HPLC Method Development for Qianhucoumarin Enantiomers
-
Column Screening:
-
Screen a selection of chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, under normal-phase and reversed-phase conditions.
-
-
Mobile Phase Optimization (Reversed-Phase Example):
-
Initial Conditions:
-
Column: Cellulose-based CSP (e.g., Chiralcel OD-H).
-
Mobile Phase: Start with a simple mobile phase like Acetonitrile/Water (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C.
-
-
Optimization Steps:
-
Vary the ratio of acetonitrile to water to find the optimal solvent strength.
-
If separation is not achieved, try methanol as the organic modifier, as it can offer different chiral recognition interactions.
-
Consider adding a small amount of an acidic or basic additive (e.g., 0.1% formic acid or 0.1% diethylamine) to the mobile phase, as this can significantly impact enantioselectivity.
-
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of Qianhucoumarin isomers.
Caption: Troubleshooting decision tree for poor isomer separation in HPLC.
Technical Support Center: Synthesis of Qianhucoumarin E
Welcome to the Technical Support Center for the synthesis of Qianhucoumarin E. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of this complex pyranocoumarin (B1669404).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a natural pyranocoumarin ester. A common synthetic approach involves a multi-step process. First, the synthesis of the core dihydroxypyranocoumarin intermediate is achieved, typically through a Pechmann condensation or a related cyclization reaction. This is followed by a stereoselective dihydroxylation of an intermediate, and finally, a regioselective esterification to attach the tigloyl group.
Q2: Which are the most critical steps in the synthesis of this compound that require careful optimization?
A2: The most critical steps are the formation of the pyranocoumarin core and the final esterification. The Pechmann condensation for the core synthesis can be sensitive to catalyst choice and reaction conditions, potentially leading to low yields or side products. The esterification of the dihydroxy pyranocoumarin intermediate requires careful selection of reagents and conditions to ensure regioselectivity and avoid unwanted side reactions.
Q3: I am observing a complex mixture of products after the initial condensation step. What are the likely causes?
A3: A complex product mixture in the initial condensation, such as a Pechmann reaction, can be due to several factors. These include the formation of regioisomers if an unsymmetrical phenol (B47542) is used, competing side reactions like chromone (B188151) formation, or degradation of starting materials or products under harsh acidic conditions.[1] It is also crucial to ensure the purity of the starting materials, as impurities can lead to unexpected byproducts.
Q4: My final esterification step is giving a low yield. What can I do to improve it?
A4: Low yields in the final esterification step can be attributed to several factors. Steric hindrance at the hydroxyl group can make the reaction challenging. It is important to choose an appropriate activating agent for the tiglic acid and an effective catalyst. Reaction conditions such as temperature and solvent also play a crucial role. Running the reaction under anhydrous conditions is critical to prevent hydrolysis of the activated acid.
Troubleshooting Guides
Problem 1: Low Yield in Pechmann Condensation for the Pyranocoumarin Core
| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Parameters |
| Inactive or Inappropriate Catalyst | Screen different acid catalysts (e.g., H₂SO₄, Amberlyst-15, ZrCl₄). The choice of acid can significantly impact the reaction.[2] For highly activated phenols, milder conditions can be used.[2] | Catalyst type and loading (mol%) |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For simple phenols, higher temperatures may be required, but for activated phenols, the reaction can often proceed at room temperature.[2] | Temperature (°C) |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Reaction Time (hours) |
| Poor Quality Starting Materials | Ensure the phenol and β-ketoester are pure and dry. Impurities can inhibit the reaction or lead to side products. | Purity of reactants (%) |
Problem 2: Formation of Side Products in the Esterification Step
| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Parameters |
| Lack of Regioselectivity | Employ a protecting group strategy to selectively protect one of the hydroxyl groups before esterification. | Protecting group, stoichiometry |
| Side Reactions due to Strong Activating Agent | Use a milder activating agent for the carboxylic acid (e.g., DCC/DMAP, EDC/DMAP). | Activating agent, reaction temperature |
| Hydrolysis of Activated Ester | Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | Solvent, atmosphere |
| Epimerization | Use a non-basic catalyst or milder reaction conditions to minimize the risk of epimerization at stereocenters. | Catalyst, temperature |
Key Experimental Protocols
Protocol 1: Synthesis of the Pyranocoumarin Core via Pechmann Condensation
This protocol describes a general procedure for the synthesis of a 4-substituted coumarin (B35378) using a Pechmann condensation.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and the β-ketoester (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene (B28343) or solvent-free).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 2.0 eq) dropwise to the cooled reaction mixture (0 °C).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) for the determined reaction time, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyranocoumarin.
Protocol 2: Esterification of Dihydroxy Pyranocoumarin
This protocol provides a general method for the esterification of a hydroxyl group on the pyranocoumarin core.
-
Reactant Preparation: To a solution of the dihydroxy pyranocoumarin (1.0 eq) and tiglic acid (1.5 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 eq) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound.
Visualizing the Workflow
Below are diagrams illustrating the key logical and experimental workflows in the synthesis of this compound.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in a synthesis step.
References
Technical Support Center: Qianhucoumarin E Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Qianhucoumarin E from Peucedanum praeruptorum Dunn.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn.[1][2][3] Like many secondary metabolites, its concentration in the plant material can be low and variable, leading to challenges in achieving high extraction yields. Factors such as the geographical origin of the plant, harvest time, and storage conditions can all impact the content of this compound.[4]
Q2: What are the common methods for extracting this compound?
A2: Common methods for extracting coumarins, including this compound, from Peucedanum praeruptorum include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern, advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[5][6][7]
Q3: Which solvent is best for extracting this compound?
A3: The choice of solvent is critical for efficient extraction. Polar solvents like ethanol (B145695) and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly used for extracting coumarins.[8][9][10] The optimal solvent or solvent mixture may need to be determined empirically for your specific plant material and extraction method.
Q4: How can I improve the yield of this compound?
A4: To improve the yield, you can optimize various extraction parameters, including:
-
Solvent selection: Test different solvents and their concentrations.
-
Particle size: Grinding the plant material to a fine powder increases the surface area for extraction.
-
Solid-to-liquid ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can degrade thermolabile compounds.
-
Extraction time: Longer extraction times can increase yield, but there is a point of diminishing returns.
-
Extraction method: Advanced techniques like UAE and MAE can significantly improve yields and reduce extraction times compared to conventional methods.[7]
Q5: What are some common issues that lead to low yield?
A5: Low yields can be attributed to several factors:
-
Poor quality of plant material: Low initial concentration of the target compound.
-
Inappropriate solvent: The solvent may not be effective at solubilizing this compound.
-
Suboptimal extraction parameters: Incorrect temperature, time, or solid-to-liquid ratio.
-
Degradation of the compound: Exposure to excessive heat, light, or pH changes during extraction.
-
Inefficient downstream processing: Loss of the compound during filtration, concentration, and purification steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in the crude extract | 1. Inappropriate analytical method (e.g., HPLC conditions).2. Very low concentration in the plant material.3. Degradation during extraction. | 1. Optimize HPLC conditions (column, mobile phase, detection wavelength).2. Use a more concentrated extract for analysis. Consider using a different batch of plant material.3. Reduce extraction temperature and time. Use advanced extraction methods like UAE at a controlled temperature. |
| Overall low yield of total coumarins | 1. Inefficient cell wall disruption.2. Suboptimal extraction solvent.3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely ground. Consider pre-treatment with enzymes like cellulase.[9]2. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).3. Increase extraction time and/or temperature incrementally, monitoring for compound degradation. |
| Inconsistent yields between batches | 1. Variation in plant material.2. Inconsistent extraction procedure. | 1. Source plant material from a consistent and reliable supplier. Analyze the raw material for coumarin (B35378) content before extraction.2. Standardize all extraction parameters, including particle size, solvent volume, temperature, and time. |
| Extract is difficult to filter or process | 1. High content of co-extracted polysaccharides and proteins.2. Fine particulate matter in the extract. | 1. Consider a pre-extraction step with a non-polar solvent to remove lipids. Use enzymatic treatment to break down interfering macromolecules.2. Use centrifugation to pellet fine particles before filtration. Employ multi-stage filtration with decreasing pore sizes. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize a comparison of different extraction methods for coumarins from Peucedanum species. Please note that specific yield data for this compound is limited in the literature. The presented quantitative data for individual coumarins from Peucedanum praeruptorum should be considered as a reference for what can be expected.
Table 1: Qualitative Comparison of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency.[11] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration, exhaustive extraction. | Time-consuming, requires larger volumes of solvent, potential for thermal degradation of compounds.[6][12] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds at controlled temperatures.[9][10][13] | The localized high temperatures from cavitation can potentially degrade some compounds if not properly controlled.[9] |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material. | Very short extraction time, reduced solvent consumption, higher extraction yields.[5][14] | Requires specialized equipment, potential for localized overheating and degradation of compounds. |
Table 2: Quantitative Comparison of Extraction Parameters and Yields for Coumarins from Peucedanum Species
| Method | Plant Material | Solvent | Solid-to-Liquid Ratio | Temperature | Time | Key Findings/Yield |
| Soxhlet Extraction | Peucedanum praeruptorum | Not specified | Not specified | Not specified | Not specified | The reflux method is favored for the extraction of praeruptorin A, producing a much higher content than ultrasonic methods.[15] |
| Ultrasound-Assisted Extraction (UAE) | Peucedanum decursivum | 70% Ethanol | 1:15 (g/mL) | 40°C | 40 min | Yield of total coumarins was lower than with optimized UAE with deep eutectic solvents.[9] |
| Optimized UAE with Enzyme & DES | Peucedanum decursivum | Choline chloride/1,4-butanediol (1:4) with 0.2% cellulase | 1:14 (mL/g) | 60°C | 50 min | Total coumarin yield reached 2.65%.[9] |
| High-Speed Counter-Current Chromatography (HSCCC) Purification of a Crude Extract | Peucedanum praeruptorum | Light petroleum-ethyl acetate-methanol-water | Not applicable | Not applicable | Not applicable | From a crude extract, yielded 5.3 mg of qianhucoumarin D, 35.8 mg of (+)-praeruptorin A, and 31.9 mg of (+)-praeruptorin B.[16] |
Experimental Protocols
Conventional Soxhlet Extraction Protocol
This protocol provides a general procedure for the Soxhlet extraction of coumarins from Peucedanum praeruptorum roots.
Materials:
-
Dried and powdered roots of Peucedanum praeruptorum
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Ethanol (80%)
-
Rotary evaporator
Procedure:
-
Accurately weigh about 20 g of the powdered plant material and place it in a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of 80% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, condense, and drip into the extractor, immersing the sample.
-
Continue the extraction for 6-8 hours, or until the solvent in the extractor becomes colorless.
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Dry the resulting crude extract in a vacuum oven or by lyophilization.
-
Store the dried extract at -20°C for further analysis and purification.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines a procedure for UAE of coumarins, which can be optimized for higher yields of this compound.
Materials:
-
Dried and powdered roots of Peucedanum praeruptorum
-
Ultrasonic bath or probe sonicator with temperature control
-
Extraction vessel (e.g., beaker or flask)
-
Ethanol (80%)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 150 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the beaker in the ultrasonic bath, ensuring the water level is above the solvent level in the beaker.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).[9]
-
Set the extraction temperature to 50°C and the extraction time to 45 minutes.[9]
-
Start the ultrasonication. Monitor the temperature throughout the process.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through a suitable filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Dry the crude extract and store it at -20°C.
Microwave-Assisted Extraction (MAE) Protocol
This protocol describes a general procedure for MAE, known for its high efficiency and short extraction times.
Materials:
-
Dried and powdered roots of Peucedanum praeruptorum
-
Microwave extraction system with temperature and power control
-
Microwave extraction vessels
-
Ethanol (70%)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 100 mL of 70% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction temperature to 60°C.
-
Set the extraction time to 10 minutes.
-
Start the microwave program. The system will automatically control the power to maintain the set temperature.
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Dry the crude extract and store it at -20°C.
Signaling Pathways and Experimental Workflows
Coumarins from Peucedanum praeruptorum have been reported to exhibit anti-inflammatory and anti-cancer activities, potentially through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. Some coumarins can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 pathway is often constitutively active in cancer cells and promotes cell proliferation and survival. Inhibition of this pathway is a target for cancer therapy.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its dysregulation is common in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2271336A2 - Process for extracting coumarins - Google Patents [patents.google.com]
- 12. Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Qianhucoumarin E
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Qianhucoumarin E to minimize degradation and ensure the integrity of your experimental results. The following information is based on the known stability of coumarin (B35378) compounds and available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at -20°C for optimal stability[1]. Long-term storage at higher temperatures is not recommended as it may lead to degradation.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, immediately store the compound at the recommended -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and potentially accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in different solvents?
A4: There is limited specific data on the stability of this compound in various solvents. For stock solutions, it is advisable to use anhydrous, high-purity solvents. Based on general coumarin stability, neutral or slightly acidic conditions are preferable. Alkaline conditions may promote the hydrolysis of the ester group and the lactone ring in the coumarin structure[1][2][3]. It is recommended to prepare solutions fresh for each experiment or to conduct a stability study in your specific solvent and storage conditions if long-term storage of solutions is necessary.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been fully elucidated, based on its chemical structure, potential degradation mechanisms include:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under basic or acidic conditions, which would yield the corresponding carboxylic acid and alcohol. The lactone ring, characteristic of all coumarins, can also undergo hydrolysis under basic conditions to form a coumarinic acid salt[1][2][3].
-
Oxidation: The dihydropyran ring and other parts of the molecule may be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Photodegradation: Exposure to UV light could lead to photochemical reactions, including cycloadditions or rearrangements, which are common for pyranocoumarins.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solid form or in solution. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and protected from light. 2. Check Solution Stability: Prepare fresh solutions for each experiment. If storing solutions, perform a stability study by analyzing the solution at different time points using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS). Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Evaluate Solvent Choice: If using aqueous buffers, ensure the pH is neutral or slightly acidic. Avoid basic conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Perform Forced Degradation Studies: To tentatively identify potential degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) as part of a forced degradation study[4][5]. This can help in developing a stability-indicating analytical method. 2. Optimize Chromatographic Method: Ensure your analytical method has sufficient resolution to separate the parent compound from any potential degradation products. A stability-indicating method should be able to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products[6][7]. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Handle with Care: Always handle the solid compound in a dry, inert atmosphere (e.g., in a glove box) if possible. 2. Proper Storage: Ensure the container is tightly sealed to prevent moisture ingress. 3. Re-test Purity: If a change in appearance is observed, re-analyze the compound to confirm its purity before use. |
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal degradation.[1] |
| Light | Protect from light (use amber vials or light-blocking containers). | Many coumarins are photosensitive and can undergo photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis and other moisture-mediated degradation. |
| pH (in solution) | Neutral to slightly acidic (pH 4-7). Avoid basic conditions. | To prevent hydrolysis of the ester and lactone functionalities.[1][2][3] |
| Solvents | Use high-purity, anhydrous solvents for stock solutions. | To minimize solvent-mediated degradation. |
| Solution Storage | Prepare fresh or store at -20°C to -80°C in small, single-use aliquots. | To prevent degradation in solution and avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method Development (General Approach)
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. A general approach for developing such a method using UPLC-MS/MS is outlined below.
Objective: To develop a UPLC-MS/MS method capable of separating this compound from potential degradation products generated under forced degradation conditions.
Materials:
-
This compound
-
HPLC or UHPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase column)
Methodology:
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C) for a defined period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Analyze at various time points.
-
-
UPLC-MS/MS Method Development:
-
Column Selection: Start with a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Optimize the gradient to achieve good separation of the parent peak and any degradation peaks.
-
MS/MS Parameter Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for maximum sensitivity.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study and analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
-
Method Validation:
Visualizations
Caption: Potential Degradation Pathways of this compound.
References
- 1. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijcrt.org [ijcrt.org]
- 8. longdom.org [longdom.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Qianhucoumarin E
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working to enhance the oral bioavailability of Qianhucoumarin E and related angular-type pyranocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the presumed low oral bioavailability of this compound?
A1: While specific data for this compound is limited, related coumarins from Peucedanum praeruptorum Dunn exhibit poor oral bioavailability due to two primary factors:
-
Poor Aqueous Solubility: Like many coumarins, this compound is a lipophilic molecule with limited solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1]
-
High First-Pass Metabolism: Studies on the related compound Praeruptorin A indicate very low recovery of the parent drug after administration, suggesting extensive metabolism in the liver by cytochrome P450 enzymes (like CYP3A4) before it can reach systemic circulation.[2][3][4]
Q2: Which formulation strategies are most promising for improving the bioavailability of this compound?
A2: Based on its physicochemical properties, the following strategies are recommended:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid.[5][6] This can significantly enhance the dissolution rate by preventing drug crystallization and improving wettability.[5][6]
-
Lipid-Based Formulations (e.g., Nanoemulsions): Encapsulating this compound in lipid-based systems like nanoemulsions can improve its solubility and absorption. These formulations can also leverage the lymphatic absorption pathway, potentially bypassing some of the first-pass metabolism in the liver.
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.
Q3: How do I select an appropriate carrier for a solid dispersion formulation?
A3: Carrier selection is critical. Consider the following:
-
Solubility and Miscibility: The drug and carrier should be soluble in a common solvent (for solvent evaporation methods) or miscible in the molten state (for hot-melt extrusion).
-
Polymer Properties: Use hydrophilic polymers like Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®. The polymer's ability to inhibit drug recrystallization is crucial for maintaining the amorphous state and ensuring stability.
-
Safety and Regulatory Status: Ensure the selected carriers are biocompatible and have a GRAS (Generally Regarded As Safe) status.
Q4: My Caco-2 cell permeability assay shows a high efflux ratio (>2). What does this mean?
A4: A high efflux ratio (Papp B-A / Papp A-B) indicates that your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8] These transporters are present on the apical membrane of intestinal cells and actively pump the drug back into the GI lumen, limiting its net absorption.[7] This is a common mechanism contributing to the low bioavailability of natural products.
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading or encapsulation efficiency in nanoemulsion. | 1. Poor solubility of this compound in the selected oil phase.2. Incorrect surfactant-to-oil ratio, leading to instability.3. Suboptimal homogenization energy or duration. | 1. Screen various oils (e.g., medium-chain triglycerides, oleic acid) to find one with maximum solubilizing capacity.2. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant.3. Optimize high-pressure homogenization parameters (pressure, number of cycles) or ultrasonication settings (amplitude, time). |
| Solid dispersion formulation shows drug recrystallization during stability studies. | 1. The drug loading exceeds its solubility in the polymer matrix.2. The selected polymer is not an effective crystallization inhibitor for this specific compound.3. Inappropriate storage conditions (high temperature or humidity). | 1. Reduce the drug-to-polymer ratio.2. Screen alternative polymers (e.g., HPMCAS, Soluplus®) known for strong hydrogen bonding interactions that stabilize the amorphous form.3. Store the formulation in controlled, low-humidity conditions and conduct stability tests under accelerated conditions (e.g., 40°C / 75% RH). |
| Inconsistent dissolution profiles between batches of solid dispersion. | 1. Incomplete removal of the solvent during the solvent evaporation process.2. Phase separation or non-homogenous drug distribution during the hot-melt extrusion process.3. Variations in particle size after milling the extrudate. | 1. Increase drying time or apply a higher vacuum to ensure complete solvent removal.2. Optimize the extrusion temperature and screw speed to ensure a homogenous molecular dispersion.3. Standardize the milling and sieving process to obtain a consistent particle size distribution for all batches. |
| In vivo pharmacokinetic study shows a high peak concentration (Cmax) but a low overall exposure (AUC). | This pattern is characteristic of a drug that is absorbed quickly but also eliminated very rapidly, likely due to extensive first-pass metabolism. | 1. Co-administer with a known inhibitor of relevant CYP enzymes (e.g., CYP3A4) to assess the impact on metabolism.2. Explore formulation strategies that promote lymphatic uptake, such as lipid-based nanoformulations, to partially bypass the liver.3. Investigate the development of a prodrug that is less susceptible to initial metabolism. |
Quantitative Data Summary
As specific oral bioavailability data for this compound is unavailable, the following tables summarize pharmacokinetic parameters for the related compound Praeruptorin A after intravenous administration in rats. This data highlights the rapid elimination and distribution characteristics that formulation scientists aim to overcome.
Table 1: Pharmacokinetic Parameters of Praeruptorin A in Rats (Intravenous Administration) Data provides context on the compound's disposition after entering systemic circulation.
| Dose (mg/kg) | Elimination Half-Life (t½) (min) | AUC (Area Under the Curve) | Clearance (CL) |
| 5 | 57.46 | Data Not Specified | Data Not Specified |
| 10 | 60.87 | Data Not Specified | Data Not Specified |
| 20 | 59.01 | Data Not Specified | Data Not Specified |
| Source: Adapted from pharmacokinetic studies on Praeruptorin A.[4] |
Table 2: Excretion of Praeruptorin A in Rats (24h post-Intravenous Dose) This data strongly suggests that extensive metabolism is the primary route of elimination, as very little of the parent drug is recovered.
| Excretion Route | Percentage of Dose Recovered as Unchanged Drug |
| Bile | 0.097% |
| Urine | 0.120% |
| Feces | 0.009% |
| Source: Adapted from excretion studies on Praeruptorin A.[4] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for producing a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (or another suitable common solvent)
-
Rotary evaporator
-
Mortar and pestle, Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with the aid of sonication or gentle stirring.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Pulverization: Carefully scrape the solid material from the flask. Grind the material into a fine powder using a mortar and pestle.
-
Sieving: Pass the ground powder through a 100-mesh sieve to ensure a uniform particle size.
-
Characterization: Store the resulting solid dispersion in a desiccator. Characterize the product using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state, and perform in vitro dissolution studies.
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability of a compound and determine if it is a substrate for efflux pumps.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (DMEM with FBS, NEAA, etc.)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value > 250 Ω·cm² is typically considered acceptable. Additionally, perform a Lucifer yellow permeability test; rejection rates should be >98%.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the dosing solution containing this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A): a. Perform the same procedure but add the drug dosing solution to the basolateral chamber and sample from the apical chamber. This measures active efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Calculation: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of p-glycoprotein for the enteral absorption of cyclosporin A: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Autofluorescence of Qianhucoumarin E
Welcome to the technical support center for Qianhucoumarin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of autofluorescence during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern?
This compound is a coumarin-based compound. Coumarins are a class of compounds known for their fluorescent properties.[1] While this fluorescence can be advantageous for certain applications, it can also lead to high background signals, known as autofluorescence, in sensitive fluorescence-based assays and imaging techniques. This autofluorescence can obscure the specific signal from your intended fluorescent probes, reducing the signal-to-noise ratio and potentially leading to inaccurate results.[2]
Q2: What are the common sources of autofluorescence in my experiments with this compound?
High background fluorescence can stem from several sources, including the intrinsic properties of your sample, the reagents used, and non-specific binding.
-
Endogenous Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, FAD, collagen, elastin, and lipofuscin.[2][3][4] These molecules are particularly prominent in metabolically active cells and tissues.[5]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in proteins to create fluorescent Schiff bases.[3][5] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[6]
-
Reagent and Media Autofluorescence: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence in live-cell imaging.[3]
-
This compound Itself: As a coumarin (B35378) derivative, this compound will have some level of intrinsic fluorescence which may contribute to the overall background signal.[1]
Q3: How can I determine if the high background in my experiment is due to autofluorescence?
A crucial first step in troubleshooting is to include proper controls. The most informative control is an unstained sample that has been processed through all the experimental steps, including fixation and any treatments, but without the addition of your specific fluorescent labels.[7] By imaging this unstained control using the same settings as your experimental samples, you can visualize the baseline level of autofluorescence.[7] If the unstained sample exhibits significant fluorescence, then autofluorescence is a likely contributor to your high background.
Q4: What are the primary strategies for minimizing autofluorescence when working with this compound?
There are three main approaches to reducing autofluorescence:
-
Methodological Adjustments: Modifying your experimental protocol to prevent the generation of autofluorescence. This can include optimizing fixation methods and carefully selecting fluorophores.[8]
-
Chemical Quenching: Treating samples with reagents that chemically reduce or eliminate the fluorescence of endogenous molecules.[8]
-
Computational Correction: Utilizing software-based approaches like spectral unmixing to digitally separate the autofluorescence signal from your specific fluorescent signal.[9][10]
Troubleshooting Guides
This section provides detailed troubleshooting guides to systematically address high background fluorescence in your experiments with this compound.
Guide 1: Methodological Adjustments to Prevent Autofluorescence
Careful planning of your experimental design can significantly reduce autofluorescence from the outset.
Optimization of Fixation
Aldehyde-based fixatives are a common source of autofluorescence.[5] Consider the following adjustments:
-
Use Paraformaldehyde Instead of Glutaraldehyde: Paraformaldehyde generally induces less autofluorescence than glutaraldehyde.[5]
-
Minimize Fixation Time: Fix samples for the shortest duration necessary to preserve the cellular structure.[5]
-
Consider Alternative Fixatives: For some applications, organic solvents like ice-cold methanol (B129727) or ethanol (B145695) can be used as an alternative to aldehyde-based fixatives.[11]
Selection of Fluorophores
Since many endogenous molecules fluoresce in the blue and green regions of the spectrum, selecting fluorophores with emission in the red or far-red spectrum can help to avoid this interference.[5][11]
| Common Autofluorescent Species | Typical Excitation Range (nm) | Typical Emission Range (nm) |
| Collagen & Elastin | 330-400 | 470-520 |
| Flavins (FAD, FMN) | 360-520 | 500-560 |
| Lipofuscin | 345-360 | 450-650 |
| NADH | 340-460 | 440-470 |
| Aldehyde Fixatives | 355-435 | 420-470 |
This table summarizes the spectral properties of common sources of autofluorescence. Data compiled from multiple sources.[4][12][13]
Guide 2: Chemical Quenching of Autofluorescence
Chemical quenching agents can be applied to your samples to reduce existing autofluorescence.
Sodium Borohydride (B1222165) Treatment
Sodium borohydride is effective at reducing aldehyde-induced autofluorescence by converting fluorescent amine-aldehyde compounds into non-fluorescent salts.[14][15]
Experimental Protocol: Sodium Borohydride Quenching
-
Sample Preparation: After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde), wash the samples thoroughly with PBS.
-
Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS.[14]
-
Incubation: Immerse the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[7] You may observe bubbling as hydrogen gas is released.[15]
-
Washing: Wash the samples extensively with PBS (3 times for 5 minutes each) to remove all traces of the quenching agent.[7]
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Sudan Black B Treatment
Sudan Black B is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[16][17]
Experimental Protocol: Sudan Black B Quenching
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.[8]
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and then filter it to remove any undissolved particles.[8][18]
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature, protected from light.[8][19]
-
Washing: Wash the slides thoroughly in PBS or your preferred buffer until no more color is seen leaching from the sections.[8]
-
Proceed with Staining: You can now proceed with your immunofluorescence protocol.
Comparison of Common Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Effective for aldehyde fixatives.[14][15] | Can have variable effects and may increase red blood cell autofluorescence in some cases.[5][16] |
| Sudan Black B | Lipofuscin | Highly effective for lipofuscin-rich tissues like the brain.[16][17][18] | Can introduce background in red and far-red channels.[16] |
| Eriochrome Black T | Lipofuscin and formalin-induced | Effective at reducing autofluorescence.[5] | Less commonly cited than Sudan Black B. |
| Copper Sulfate | General | Can be useful for formalin-fixed tissues.[20] | May not be as broadly effective as other agents.[17] |
Guide 3: Computational Correction with Spectral Unmixing
For complex samples with significant autofluorescence, spectral imaging and linear unmixing can be powerful tools. This technique treats autofluorescence as a distinct fluorescent signal with its own unique spectral profile.[9] By capturing the emission spectrum of the autofluorescence from an unstained control sample, specialized software can then computationally subtract this "autofluorescence signature" from your experimental images, isolating the true signal from your fluorophores of interest.[10][21][22]
Visualizing Experimental Workflows
Troubleshooting Autofluorescence
The following diagram outlines a logical workflow for identifying and addressing issues with high autofluorescence in your experiments.
Caption: A decision tree for troubleshooting high background fluorescence.
General Workflow for Sample Preparation to Minimize Autofluorescence
This diagram illustrates a generalized experimental workflow incorporating steps to minimize autofluorescence during sample preparation.
Caption: A generalized workflow for immunofluorescence with autofluorescence reduction steps.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cambridge.org [cambridge.org]
- 16. biotium.com [biotium.com]
- 17. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autofluorescence Quenching | Visikol [visikol.com]
- 20. oraclebio.com [oraclebio.com]
- 21. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beckman.com [beckman.com]
Technical Support Center: Chromatographic Analysis of Qianhucoumarin E
Welcome to the technical support center for the chromatographic analysis of Qianhucoumarin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your experiments.
Troubleshooting Guide: Resolving Poor Peak Shape for this compound
Poor peak shape in HPLC can significantly impact the accuracy and reproducibility of your results, affecting peak integration and resolution. This guide addresses the most common peak shape problems encountered for coumarin-like compounds: peak tailing, peak fronting, and split peaks.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
What causes peak tailing for this compound?
Peak tailing is a common issue when analyzing polar compounds like coumarins. The primary causes include:
-
Secondary Interactions: Strong interactions can occur between potentially acidic silanol (B1196071) groups on the surface of silica-based columns and basic functional groups on the analyte. These secondary interactions can slow down the elution of a portion of the analyte molecules, causing the peak to tail.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2][3][4][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms of the molecule can exist, leading to inconsistent interactions with the stationary phase and resulting in tailing.[6][7]
-
Column Degradation: Contamination of the column or deformation of the packing bed can create active sites that lead to peak tailing.[2][5]
How can I fix peak tailing?
A systematic approach to troubleshooting peak tailing is recommended. The following workflow can help identify and resolve the root cause.
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocols for Mitigating Peak Tailing:
-
Protocol 1: Optimizing Mobile Phase pH
-
Initial Analysis: Perform an injection using your current method and note the peak shape and retention time.
-
Acidic Modifier: Prepare a mobile phase containing a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid. This will lower the pH and protonate the silanol groups on the stationary phase, reducing secondary interactions.[1]
-
Analysis and Comparison: Equilibrate the column with the new mobile phase and inject your sample. Compare the peak shape to the initial analysis.
-
Basic Modifier (Use with caution): If this compound has acidic properties, a basic modifier might be considered. However, be aware of the pH limitations of your column.
-
-
Protocol 2: Evaluating Column Overload
-
Prepare Dilutions: Prepare a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.
-
Inject and Analyze: Inject the original sample and each dilution.
-
Observe Peak Shape: If the peak shape improves with dilution, the original sample was likely overloaded on the column.[2] Determine the optimal concentration that provides a symmetrical peak with an adequate signal-to-noise ratio.
-
| Parameter | Effect on Peak Tailing | Recommended Action |
| Sample Concentration | High concentration can lead to mass overload. | Dilute the sample or reduce injection volume.[2][3] |
| Mobile Phase pH | pH near the analyte's pKa can cause mixed ionization states. | Adjust pH to be at least 2 units away from the pKa. |
| Column Chemistry | Free silanol groups on the stationary phase can cause secondary interactions. | Use an end-capped column or a column with a different stationary phase.[1][2] |
| Column Health | Voids or contamination can create active sites. | Flush the column or replace it if necessary.[2][5] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
What causes peak fronting for this compound?
While less common than tailing, peak fronting can occur due to:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution onto the column, causing fronting.[1]
-
Column Overload (Concentration Overload): Injecting a sample that is too concentrated can saturate the detector or the stationary phase, leading to a sharp front.[4]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel too quickly at the beginning of the column, distorting the peak.
-
Column Collapse or Void: Physical degradation of the column packing can lead to channeling and peak fronting.[1][8]
How can I fix peak fronting?
Caption: Logical workflow for addressing peak fronting issues.
Experimental Protocols for Mitigating Peak Fronting:
-
Protocol 3: Matching the Injection Solvent
-
Current Method: Inject the sample prepared in its current solvent.
-
Mobile Phase as Solvent: Prepare a new sample of this compound, dissolving it directly in the initial mobile phase composition.
-
Analysis: Inject the newly prepared sample and compare the peak shape. If fronting is eliminated, the original solvent was too strong.
-
| Parameter | Effect on Peak Fronting | Recommended Action |
| Injection Solvent | A solvent stronger than the mobile phase can cause distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Sample Concentration | High concentration can lead to saturation.[4] | Reduce the injection volume or dilute the sample.[3] |
| Column Condition | Voids or collapse of the packing material can cause fronting.[1][8] | Replace the column. |
| Sample Solubility | Poor solubility can lead to uneven band broadening.[1] | Ensure the sample is fully dissolved before injection. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
What causes split peaks for this compound?
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[3][9]
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow path, leading to peak splitting.[9][10]
-
Strong Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause the analyte to precipitate at the column inlet and then redissolve, creating a split peak.[1]
-
Co-eluting Impurity: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.[9][10]
How can I fix split peaks?
Caption: Decision tree for diagnosing the cause of split peaks.
Experimental Protocols for Mitigating Split Peaks:
-
Protocol 4: Differentiating Between a Split Peak and Co-elution
-
Initial Injection: Run the sample with the current method.
-
Reduced Injection Volume: Inject a smaller volume of the sample (e.g., reduce from 10 µL to 2 µL).
-
Analysis: If the split peak resolves into two more distinct peaks, it is likely two co-eluting compounds, and the method needs further optimization for better separation.[10] If the peak shape remains split but smaller, the issue is more likely related to the column or injection solvent.
-
| Parameter | Effect on Split Peaks | Recommended Action |
| Column Inlet | A blocked frit or void can create multiple flow paths.[9][10] | Reverse-flush the column (if permissible) or replace the column. |
| Injection Solvent | A strong solvent can cause the sample to behave erratically at the column head. | Prepare the sample in the mobile phase or a weaker solvent.[1] |
| Method Selectivity | Insufficient resolution can lead to the appearance of a split peak. | Adjust mobile phase composition, gradient, or temperature to improve separation.[10] |
Frequently Asked Questions (FAQs)
Q1: I'm seeing peak tailing for this compound. What is the most likely cause?
A1: For a coumarin (B35378) compound, the most probable cause of peak tailing is secondary interactions between the analyte and active silanol groups on the silica-based stationary phase.[1][2] To address this, try lowering the mobile phase pH with an additive like formic acid or using a modern, end-capped column designed to minimize silanol activity.
Q2: My peak for this compound is fronting. Where should I start troubleshooting?
A2: Start by checking your sample preparation. Ensure that this compound is completely dissolved and that the injection solvent is not significantly stronger than your mobile phase.[1] Ideally, your sample should be dissolved in the initial mobile phase. Also, consider if you are overloading the column with too high a concentration.[4]
Q3: All the peaks in my chromatogram, including this compound, are splitting. What does this indicate?
A3: If all peaks are splitting, the problem likely lies with the hardware before the separation occurs.[1] The most common causes are a partially blocked inlet frit on the column or a void in the column's packing material.[9][10]
Q4: Can temperature affect the peak shape of this compound?
A4: Yes, temperature can influence peak shape. Higher temperatures can reduce mobile phase viscosity, which can sometimes improve peak shape. However, be mindful of the thermal stability of this compound and the operating limits of your column. In some cases, temperature mismatches between the mobile phase and the column can cause peak distortion.[10]
Q5: How do I choose the right mobile phase pH for this compound analysis?
A5: The optimal mobile phase pH should be at least two pH units away from the pKa of the analyte to ensure it is in a single ionic state. Since the pKa of this compound may not be readily available, an empirical approach is often necessary. Start with a slightly acidic mobile phase (e.g., pH 3-4) to suppress silanol interactions and adjust from there to optimize peak shape and retention.[11]
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. bio-works.com [bio-works.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Scaling Up Qianhucoumarin E Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Qianhucoumarin E. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
A1: this compound is a type of angular pyranocoumarin.[1] Its primary natural source is the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2][3]
Q2: What are the main challenges in scaling up the purification of this compound?
A2: Scaling up the purification of this compound presents several challenges common to natural product purification. These include maintaining resolution and purity at larger scales, the potential for increased solvent consumption and cost, and the need for specialized equipment for large-scale chromatography. The presence of numerous structurally similar coumarins in Peucedanum praeruptorum necessitates highly efficient separation techniques.[4][5]
Q3: What are the recommended purification techniques for this compound on a larger scale?
A3: For preparative and large-scale purification of coumarins from Peucedanum praeruptorum, high-speed counter-current chromatography (HSCCC) has been shown to be effective for isolating related compounds.[4][5] Preparative high-performance liquid chromatography (prep-HPLC) is also a powerful tool for obtaining high-purity compounds.[6] A multi-step approach, potentially combining techniques like HSCCC for initial fractionation followed by prep-HPLC for final polishing, can be a robust strategy.
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the purity of fractions. A diode array detector (DAD) can provide spectral information to help confirm the identity of the compound. For more definitive identification, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized.
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Experimental Protocols
Protocol 1: Extraction of Coumarins from Peucedanum praeruptorum
This protocol is adapted from methods used for the extraction of coumarins from Peucedanum species.
1. Material Preparation:
-
Dry the roots of Peucedanum praeruptorum at room temperature and grind them into a coarse powder.
2. Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Preparative Purification using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of other coumarins from Peucedanum praeruptorum.[4]
1. HSCCC System Preparation:
-
Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v).
-
Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
2. HSCCC Operation:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Set the rotation speed to 900 rpm and the column temperature to 35°C.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Once the system reaches hydrodynamic equilibrium, dissolve the crude extract in the stationary phase and inject it into the column.
3. Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the purity of each fraction using analytical HPLC.
Data Presentation
Table 1: Comparison of Purification Yields for Coumarins from Peucedanum praeruptorum using HSCCC
| Compound | Yield (mg) from 200mg Crude Extract | Purity (%) |
| Qianhucoumarin D | 5.3 | 98.6 |
| Pd-Ib | 7.7 | 92.8 |
| (+)-praeruptorin A | 35.8 | 99.5 |
| (+)-praeruptorin B | 31.9 | 99.4 |
Data adapted from Liu et al., J Chromatogr A, 2004.[4]
Troubleshooting Guides
Troubleshooting High-Speed Counter-Current Chromatography (HSCCC)
Caption: A troubleshooting guide for common issues encountered during HSCCC.
Issue: Poor Peak Resolution
-
Possible Cause: The solvent system is not providing adequate selectivity for this compound and its impurities.
-
Solution: The partition coefficient (K) of the target compound should be optimized. A K-value between 0.5 and 2 is generally ideal. Test different solvent system compositions to achieve the desired K-value.
-
-
Possible Cause: The flow rate of the mobile phase is too high.
-
Solution: A lower flow rate can improve resolution, although it will increase the run time. Experiment with different flow rates to find the best balance between resolution and speed.
-
-
Possible Cause: The operating temperature is not optimal.
-
Solution: Temperature can affect the partition coefficient and viscosity of the solvents. Investigate a range of temperatures (e.g., 25-40°C) to see the effect on separation.
-
Issue: Low Compound Yield
-
Possible Cause: Poor retention of the stationary phase.
-
Solution: Increase the rotational speed of the centrifuge to improve stationary phase retention. Also, ensure all connections are tight to prevent leaks.
-
-
Possible Cause: Sample overloading.
-
Solution: Injecting too much crude extract can exceed the column's capacity, leading to poor separation and lower recovery of the pure compound. Reduce the sample load in subsequent runs.
-
-
Possible Cause: The compound is degrading during the process.
-
Solution: Assess the stability of this compound in the chosen solvent system and at the operating temperature. If degradation is observed, a different solvent system or lower temperature may be necessary.
-
Troubleshooting Preparative HPLC
Issue: Peak Tailing or Fronting
-
Possible Cause: Column overload.
-
Solution: Reduce the mass of sample injected onto the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
-
Possible Cause: Column degradation.
-
Solution: A void at the head of the column can cause peak distortion. Consider repacking or replacing the column.
-
Issue: High Backpressure
-
Possible Cause: Blockage in the system.
-
Solution: Check for blockages in the lines, injector, and column frits. Filtering the sample and mobile phases can help prevent this.
-
-
Possible Cause: Precipitated buffer in the mobile phase.
-
Solution: Ensure the buffer is fully dissolved in the mobile phase. Using a mobile phase with a higher aqueous content can sometimes help dissolve precipitated salts.
-
Issue: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition.
-
Solution: Ensure the solvent mixing system is functioning correctly. Premixing the mobile phase can help ensure consistency.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
References
- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. Two new coumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Biological Activities of Qianhucoumarin E and Praeruptorin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two natural coumarin (B35378) compounds, Qianhucoumarin E (also known as Praeruptorin E) and Praeruptorin A. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Anti-inflammatory Activity
Both this compound and Praeruptorin A have demonstrated anti-inflammatory properties. A key study directly compared their ability to inhibit nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated rat hepatocytes.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | IC50 Value (µM) for NO Inhibition |
| This compound (Praeruptorin E) | > Praeruptorin B (not specified) |
| Praeruptorin A | 208[1] |
| Praeruptorin B | (4.8-fold more potent than Praeruptorin A)[1] |
Note: While a precise IC50 value for this compound was not provided in the primary source, the study indicated its inhibitory activity in the context of other praeruptorins.[1]
Mechanistic Insights
Praeruptorin A has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[2][3] This was demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where Praeruptorin A suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[2] Mechanistically, Praeruptorin A was found to decrease the degradation of the inhibitor of κB-α (IκB-α) and subsequently inhibit the nuclear translocation of the p65 subunit of NF-κB.[2]
The anti-inflammatory mechanism of This compound is less well-characterized in the available literature.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by Praeruptorin A.
Anti-cancer Activity
Praeruptorin A has been investigated for its anti-cancer potential in several studies. In contrast, there is a notable lack of specific experimental data on the anti-cancer activity of this compound.
Praeruptorin A in Cancer
Praeruptorin A has been shown to inhibit the proliferation, migration, and invasion of human cervical cancer cells (HeLa and SiHa).[4] It was found to suppress the expression of matrix metalloproteinase-2 (MMP-2) through the ERK1/2 signaling pathway.[4] In human hepatocellular carcinoma (HCC) cells (Huh-7, SK-Hep-1, and PLC/PRF/5), Praeruptorin A inhibited migration and invasion by downregulating the expression of matrix metalloproteinase-1 (MMP1) via the activation of the ERK signaling pathway.[5]
Quantitative Data: Praeruptorin A
Due to the variability in cell lines and experimental conditions, a direct comparison of IC50 values across different studies should be interpreted with caution.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Non-small cell lung cancer | > 50 | [6] |
| H1299 | Non-small cell lung cancer | > 50 | [6] |
This compound in Cancer
Currently, there are no published studies providing specific IC50 values or detailing the mechanistic pathways of this compound in cancer cells. Further research is required to elucidate its potential in this area.
Signaling Pathway Diagram
Caption: Proposed anti-metastatic mechanism of Praeruptorin A.
Neuroprotective Activity
The neuroprotective effects of this compound and Praeruptorin A are not as extensively studied as other related coumarins, such as Praeruptorin C.
Praeruptorin C as a Reference
Praeruptorin C has demonstrated significant neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced apoptosis in cultured cortical neurons.[7] It was found to protect against cell viability loss in a concentration-dependent manner, reverse intracellular Ca2+ overload, and regulate the expression of Bcl-2 and Bax.[7] Furthermore, Praeruptorin C has been shown to alleviate motor deficits and depression-like behavior in a mouse model of Huntington's disease.[8][9]
This compound and Praeruptorin A
There is currently a lack of direct experimental evidence to support the neuroprotective activities of this compound and Praeruptorin A. Future studies are warranted to explore their potential in this therapeutic area.
Experimental Workflow Diagram
Caption: A general workflow for assessing neuroprotective effects.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Praeruptorin A)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Anti-cancer Activity: MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the test compounds on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
Test compounds (this compound, Praeruptorin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
Objective: To detect the expression levels of specific proteins involved in the inflammatory pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-p65, anti-IκB-α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Action of Coumarins: A Comparative Analysis
A detailed examination of the anti-inflammatory mechanism of coumarin (B35378) derivatives, with a focus on MAPK and NF-κB signaling pathways, compared with established anti-inflammatory agents.
In the quest for novel anti-inflammatory therapeutics, coumarin compounds have emerged as promising candidates. Due to the limited availability of specific data on Qianhucoumarin E, this guide utilizes Acenocoumarol and 6-Methylcoumarin as representative examples to validate the anti-inflammatory mechanism of action inherent to the coumarin scaffold. This guide provides a comparative analysis of their effects on key inflammatory signaling pathways against well-established anti-inflammatory drugs, Celecoxib (B62257) and Dexamethasone (B1670325). The data presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Acenocoumarol and 6-Methylcoumarin were evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Inhibition of Pro-inflammatory Mediators
| Compound | Concentration | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) | IL-1β Production Inhibition (%) | Reference |
| Acenocoumarol | 62.5 µM | Not Specified | Not Specified | Significant | Significant | Significant | [1] |
| 125 µM | Significant | Significant | Significant | Significant | Significant | [1] | |
| 250 µM | Significant | Significant | Significant | Significant | Significant | [1] | |
| 6-Methylcoumarin | 200 µM | Not Specified | ~40.8% | Not Specified | Not Specified | Not Specified | [2] |
| 300 µM | Not Specified | ~62.7% | Not Specified | Not Specified | Not Specified | [2] | |
| 400 µM | Not Specified | ~78.2% | Not Specified | Not Specified | Not Specified | [2] | |
| 500 µM | ~92.8% | ~95.8% | Significant | Significant | Significant | [2][3] |
Modulation of MAPK and NF-κB Signaling Pathways
The underlying mechanism of the anti-inflammatory action of these coumarins involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
| Compound | Concentration | p-ERK Inhibition (%) | p-JNK Inhibition (%) | p-p38 Inhibition (%) | IκBα Degradation Inhibition (%) | Reference |
| Acenocoumarol | 62.5 µM | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent | [1] |
| 125 µM | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent | [1] | |
| 250 µM | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent | [1] | |
| 6-Methylcoumarin | 500 µM | ~38.9% | ~53.8% | ~59.7% | ~35.8% (p-IκBα) | [2] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of coumarins are primarily mediated through the inhibition of the MAPK and NF-κB signaling cascades.
Caption: Simplified signaling cascade of MAPK and NF-κB pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of the test compounds (Acenocoumarol or 6-Methylcoumarin) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[1][2]
Cytotoxicity Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the medium was replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.[1]
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide was determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent were mixed and incubated for 10 minutes at room temperature. The absorbance was measured at 540 nm.[1]
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
Western Blot Analysis
Cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, IκBα, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][4][5][6][7][8]
Experimental Workflow
The general workflow for evaluating the anti-inflammatory activity of the compounds is depicted below.
Caption: Workflow for in vitro anti-inflammatory screening.
Comparative Discussion
The presented data indicates that Acenocoumarol and 6-Methylcoumarin, as representative coumarins, effectively suppress inflammatory responses in macrophages by targeting the MAPK and NF-κB signaling pathways. This mechanism is shared by established anti-inflammatory drugs like Celecoxib, a COX-2 inhibitor, and Dexamethasone, a glucocorticoid.[9][10][11]
Celecoxib has been shown to inhibit TNF-induced NF-κB activation and also suppress the activation of JNK, p38 MAPK, and ERK.[10] Dexamethasone exerts its anti-inflammatory effects in part by inducing the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, leading to the repression of NF-κB-dependent transcription.[9][12][13][14]
While a direct quantitative comparison is limited by variations in experimental conditions across different studies, the collective evidence suggests that coumarins like Acenocoumarol and 6-Methylcoumarin act on the same critical nodes of the inflammatory signaling network as these established drugs. This validates the potential of the coumarin scaffold as a source for developing novel anti-inflammatory agents. Further head-to-head comparative studies under standardized conditions are warranted to precisely delineate the relative potency and efficacy of this compound and other coumarin derivatives.
References
- 1. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappaB-dependent transcription by MKP-1: transcriptional repression by glucocorticoids occurring via p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Qianhucoumarin E and Known Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the anti-inflammatory potential of Qianhucoumarin E, a representative natural coumarin, with other structurally related compounds and a well-established inhibitor of the NF-κB signaling pathway. The data presented is based on a 2024 study investigating the anti-inflammatory properties of coumarins isolated from Peucedanum praeruptorum.
Executive Summary
Recent research has identified a series of coumarins from Peucedanum praeruptorum with significant anti-inflammatory activity. This guide focuses on a specific bioactive coumarin, herein referred to as this compound (Praeruptorin B from the cited study), and compares its inhibitory effects on nitric oxide (NO) production with other coumarins from the same plant and the known NF-κB inhibitor, BAY 11-7082. The anti-inflammatory action of these coumarins is mediated through the inhibition of the NF-κB signaling pathway.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected coumarins against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. For a broader context, the IC50 value for the known NF-κB inhibitor, BAY 11-7082, is also included, noting that its IC50 is for the direct inhibition of IκBα phosphorylation.
| Compound | Chemical Structure/Class | Target/Assay | IC50 (µM) |
| This compound | Pyranocoumarin | Inhibition of NO production in RAW264.7 cells | 9.48 ± 0.56 |
| Praeruptorin A | Pyranocoumarin | Inhibition of NO production in RAW264.7 cells | 15.23 ± 0.89 |
| Peucenidin | Pyranocoumarin | Inhibition of NO production in RAW264.7 cells | 21.67 ± 1.25 |
| Pabulenol | Furanocoumarin | Inhibition of NO production in RAW264.7 cells | 34.66 ± 2.01 |
| BAY 11-7082 | Synthetic | Inhibition of TNF-α-induced IκBα phosphorylation | ~5-10 (cell-based) |
Note: The IC50 values for the coumarins represent the inhibition of a downstream inflammatory marker (NO), while the value for BAY 11-7082 represents the inhibition of an upstream signaling event. This difference should be considered in direct comparisons.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound and the related coumarins are attributed to their ability to suppress the NF-κB signaling pathway.[1] In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα.[2] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[2] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[1]
This compound and other active coumarins have been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators like NO, IL-6, IL-1β, and TNF-α.[1] The known inhibitor BAY 11-7082 acts by irreversibly inhibiting the phosphorylation of IκBα, thus preventing NF-κB activation.[2][3]
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibitory assay used to determine the IC50 values of the coumarins.
Cell Culture and Treatment:
-
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells were then pre-treated with various concentrations of the test compounds (this compound and other coumarins) for 1 hour.
Induction of Nitric Oxide Production:
-
Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well.
-
The cells were then incubated for an additional 24 hours.
Measurement of Nitric Oxide:
-
After the 24-hour incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant was measured using the Griess reagent.
-
Briefly, 100 µL of the supernatant from each well was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture was incubated at room temperature for 10 minutes, and the absorbance was measured at 540 nm using a microplate reader.
-
The nitrite concentration was calculated from a standard curve generated with sodium nitrite.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, was calculated from the dose-response curves.
Cell Viability Assay:
-
To ensure that the observed inhibition of NO production was not due to cytotoxicity, a parallel cell viability assay (e.g., MTT or CCK-8) was performed. The results confirmed that the tested compounds did not significantly affect cell viability at the concentrations used in the NO assay.
Caption: Workflow for the nitric oxide inhibitory assay.
Conclusion
The experimental data demonstrates that this compound (Praeruptorin B) is a potent inhibitor of nitric oxide production in activated macrophages, with a lower IC50 value compared to other tested coumarins from Peucedanum praeruptorum. Its mechanism of action, through the suppression of the NF-κB signaling pathway, is a well-validated approach for anti-inflammatory drug discovery. While a direct comparison of its IC50 value with that of the known inhibitor BAY 11-7082 is complex due to different experimental endpoints, the data strongly suggests that this compound is a promising natural product lead for the development of novel anti-inflammatory agents. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
Orthogonal Validation of Qianhucoumarin E Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory bioactivity of coumarins derived from Peucedanum praeruptorum, the source of Qianhucoumarin E, with established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide utilizes data from its closely related and potent analogue, Praeruptorin B, isolated from the same plant. The guide presents supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to facilitate orthogonal validation and further research.
Data Presentation: Comparative Bioactivity
The following table summarizes the anti-inflammatory activity of Praeruptorin B, a representative coumarin (B35378) from Peucedanum praeruptorum, in comparison to the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target/Assay | Cell Line/Model | IC50 Value |
| Praeruptorin B | Nitric Oxide (NO) Production | Rat Hepatocytes | 43 µM[1] |
| Praeruptorin A | Nitric Oxide (NO) Production | Rat Hepatocytes | 208 µM[1] |
| Indomethacin | Prostaglandin E2 (PGE2) Release | RAW 264.7 Macrophages | 2.8 µM[2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) Inhibition | Sf9 cells | 0.04 µM (40 nM)[3] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below to enable researchers to replicate and validate these findings.
In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells stimulated with a bacterial endotoxin (B1171834) (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound, Praeruptorin B) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound) and a negative control group (no LPS).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated vehicle control wells. The IC50 value is then calculated from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound. Inflammation is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling upon treatment with the test compound is measured.
Materials:
-
Wistar or Sprague-Dawley rats (150-250g)[7]
-
Carrageenan (1% w/v in saline)[8]
-
Test compounds (e.g., this compound) and a positive control (e.g., Indomethacin, 5-10 mg/kg)[7][8]
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)[7]
-
Plethysmometer or digital calipers[7]
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway involved in inflammation and the experimental workflows described above.
Caption: NF-κB signaling pathway in inflammation and the inhibitory target of Qianhucoumarins.
References
- 1. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. selleckchem.com [selleckchem.com]
- 4. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Structure-Activity Relationship of Qianhucoumarin E Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Qianhucoumarin E analogs and related pyranocoumarin (B1669404) and furanocoumarin derivatives. The information presented herein is intended to inform drug discovery and development efforts by elucidating the key structural features that govern the anti-inflammatory and cytotoxic activities of this class of compounds.
Introduction to this compound and its Analogs
Qianhucoumarins are a group of natural products isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicine.[1][2] this compound, along with its related analogs such as Qianhucoumarin A, B, and C, belongs to the pyranocoumarin class of compounds.[1][3][][5] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and cytotoxic effects. Understanding the relationship between their chemical structure and biological activity is crucial for the design and synthesis of novel, more potent, and selective therapeutic agents.
Chemical Structures of this compound and Related Analogs:
-
This compound: C19H18O6[3]
-
Qianhucoumarin A: C19H20O6[]
-
Qianhucoumarin B: C16H16O6[1]
-
Qianhucoumarin C: C16H16O6[5]
Comparative Analysis of Biological Activities
While direct and comprehensive SAR studies on a systematic series of this compound analogs are limited in the publicly available literature, a comparative analysis of related pyranocoumarins and furanocoumarins provides valuable insights into the structural features influencing their anti-inflammatory and cytotoxic activities.
Cytotoxicity
The cytotoxic effects of coumarin (B35378) derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency, with lower values indicating higher potency.[6]
Table 1: Cytotoxicity of Selected Coumarin Derivatives
| Compound/Analog Type | Cell Line | IC50 (µM) | Reference |
| Coumarin Derivative (Compound 4) | HL60 (Leukemia) | 8.09 | [7] |
| Coumarin Derivative (Compound 4) | MCF-7 (Breast Cancer) | 3.26 | [7] |
| Coumarin Derivative (Compound 4) | A549 (Lung Cancer) | 9.34 | [7] |
| Coumarin-Cinnamic Acid Hybrid (8b) | HepG2 (Liver Cancer) | 13.14 | [7] |
| Furanocoumarin Hybrid (DCH4) | MCF-7 (Breast Cancer) | 13.28 µg/mL | [8] |
| Furanocoumarin Hybrid (DCH4) | KYSE-30 (Esophageal Cancer) | 44.21 µg/mL | [8] |
| Umbelliprenin (4l) | MCF-7 (Breast Cancer) | 9.0 | [9] |
| Umbelliprenin (4l) | MDA-MB-231 (Breast Cancer) | 7.0 | [9] |
General Structure-Activity Relationship for Cytotoxicity:
Based on the available data for various coumarin derivatives, the following general SAR trends for cytotoxicity can be inferred:
-
Substituents on the Coumarin Core: The type and position of substituents on the coumarin ring system play a critical role in determining cytotoxic activity. For instance, certain coumarin-cinnamic acid hybrids have shown significant activity.[7]
-
Hybrid Molecules: Combining the coumarin scaffold with other pharmacophores, such as cinnamic acid or a furan (B31954) ring, can lead to enhanced cytotoxicity.[7][8]
-
Lipophilicity: The lipophilicity of the molecule can influence its ability to cross cell membranes and interact with intracellular targets.
Anti-inflammatory Activity
Coumarin derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Selected Furanocoumarin Analogs
| Compound | Assay | Target/Mediator | IC50 | Reference |
| Sphondin | Nitric Oxide Production | iNOS expression | 9.8 µg/mL | [10][11] |
| Pimpinellin | Nitric Oxide Production | iNOS expression | 15.6 µg/mL | [10][11] |
| Oxypeucedanin Hydrate | Nitric Oxide Production | iNOS expression | 15.8 µg/mL | [10][11] |
| Xanthotoxin | Nitric Oxide Production | iNOS expression | 16.6 µg/mL | [10][11] |
| Oxypeucedanin | Nitric Oxide Production | iNOS expression | 16.8 µg/mL | [10][11] |
| Byakangelicol | Nitric Oxide Production | iNOS expression | 16.9 µg/mL | [10][11] |
| Cnidilin | Nitric Oxide Production | iNOS expression | 17.7 µg/mL | [10][11] |
| Angelicin | Nitric Oxide Production | iNOS expression | 19.5 µg/mL | [10][11] |
| Furanocoumarin Hybrid (DCH1) | Enzyme Inhibition | COX-1 | 123.30 µg/mL | [8] |
| Furanocoumarin Hybrid (DCH1) | Enzyme Inhibition | COX-2 | 102.10 µg/mL | [8] |
General Structure-Activity Relationship for Anti-inflammatory Activity:
From the studies on furanocoumarins, the following SAR observations can be made:
-
Angelicin vs. Psoralen Type: Furanocoumarins with an angelicin-type skeleton (angular) appear to be more potent inhibitors of nitric oxide production than those with a psoralen-type skeleton (linear).[11]
-
Methoxy (B1213986) Group: The presence of a methoxy group at the C6 position of the angelicin-type furanocoumarins seems to be important for enhancing the inhibitory activity against nitric oxide production.[11]
Signaling Pathways in Anti-inflammatory Action
Pyranocoumarins and furanocoumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Qianhucoumarin B | C16H16O6 | CID 197634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 5. Qianhucoumarin C | C16H16O6 | CID 196741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Coumarins: A Comparative Guide for Researchers
A comprehensive analysis of the in vitro and in vivo therapeutic potential of coumarin (B35378) compounds in oncology and inflammation.
While specific experimental data on Qianhucoumarin E remains limited in publicly accessible literature, this guide provides a comparative overview of the in vitro and in vivo efficacy of structurally related coumarin derivatives. The information presented here, drawn from numerous studies on various coumarins, offers valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Coumarins, a group of natural benzopyrone compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Their therapeutic effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
In Vitro Efficacy of Coumarin Derivatives
In vitro studies are crucial for the initial screening and mechanistic evaluation of novel therapeutic compounds. For coumarins, these studies typically involve assessing their cytotoxic effects on cancer cell lines and their ability to inhibit inflammatory responses in cell-based assays.
Anti-Cancer Activity
The anti-proliferative activity of various coumarin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter determined in these studies.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PMMB232 (Shikonin derivative) | Human cervical cancer | 3.25 ± 0.35 | - | - |
| Compound 11g (Mannich base derivative) | HepG2 (Liver cancer) | 2.10 | 5-FU | 5.49 |
| Compound 11g (Mannich base derivative) | A549 (Lung cancer) | >50 | 5-FU | 18.32 |
| Compound 11g (Mannich base derivative) | MCF-7 (Breast cancer) | 10.21 | 5-FU | 9.87 |
| Compound 11g (Mannich base derivative) | HT-29 (Colon cancer) | 8.93 | 5-FU | 12.45 |
Anti-Inflammatory Activity
In vitro models of inflammation often utilize cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of coumarins is then assessed by measuring the inhibition of pro-inflammatory mediators.
| Coumarin Derivative | Cell Line | Assay | Key Findings |
| Imperatorin | RAW 264.7 | iNOS and COX-2 inhibition | Inhibition of nitric oxide and prostaglandin (B15479496) synthesis |
| Isoimperatorin | - | COX-dependent phases, TNF-α inhibition | Reduced expression of inflammatory mediators |
| Deltoin, Sphondin | - | iNOS inhibition | Potent inhibitors of nitric oxide production |
In Vivo Efficacy of Coumarin Derivatives
In vivo studies, typically conducted in animal models, are essential for evaluating the systemic efficacy, pharmacokinetics, and safety of a drug candidate. For coumarins, these studies have demonstrated their potential in treating cancer and inflammatory diseases.
Anti-Cancer Activity in Animal Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor efficacy of coumarins in vivo.
| Coumarin Derivative | Animal Model | Tumor Type | Key Findings |
| Angelicin | Mouse liver orthotopic xenograft | Liver cancer | Decreased expression of p-VEGFR2 |
Anti-Inflammatory Activity in Animal Models
Animal models of inflammation, such as carrageenan-induced paw edema and TNBS-induced colitis, are employed to evaluate the anti-inflammatory effects of coumarins.
| Coumarin Derivative | Animal Model | Disease Model | Key Findings |
| Esculin, Scoparone, Daphnetin | Rat | TNBS-induced colitis | Protective effects against intestinal inflammation[1] |
| 4-Hydroxycoumarin | Mouse | Carrageenan-induced paw edema | Significant reduction in paw edema and leukocyte migration[3][4] |
| Paracetamol modified coumarins | Rat | Carrageenan-induced paw edema | Potent anti-inflammatory activity |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate coumarin efficacy.
In Vitro: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the coumarin derivative or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The therapeutic effects of coumarins are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: A simplified diagram of a common signaling pathway targeted by coumarins to inhibit cancer cell proliferation and induce apoptosis.
Caption: A typical workflow for an in vivo experiment to evaluate the anti-inflammatory efficacy of a test compound.
Conclusion
The available scientific literature strongly suggests that coumarin derivatives possess significant anti-cancer and anti-inflammatory properties, demonstrated through a variety of in vitro and in vivo studies. They exert their effects by modulating critical signaling pathways, leading to the inhibition of cell growth and the suppression of inflammatory responses. While direct experimental data on this compound is not yet widely available, the extensive research on other coumarins provides a solid foundation and a clear roadmap for investigating its therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the clinical utility of this compound and other promising coumarin compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study [mdpi.com]
Information regarding the biological target of Qianhucoumarin E is not publicly available at this time.
Extensive searches for the specific biological target and mechanism of action of Qianhucoumarin E have not yielded definitive public-domain information. Without the identification of a specific molecular target, a comprehensive comparison guide detailing its engagement with alternative compounds and supporting experimental data cannot be generated as per the detailed requirements of the request.
The creation of comparative analyses, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is contingent upon first identifying the primary biological macromolecule with which this compound interacts. This foundational information is essential for sourcing relevant data on alternative molecules that engage the same target and for describing the experimental methodologies used to validate such interactions.
Further research and publication in the scientific literature are required to elucidate the specific target engagement of this compound. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific databases and publications for future studies that may reveal its precise mechanism of action.
Safety Operating Guide
Personal protective equipment for handling Qianhucoumarin E
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure user safety when handling Qianhucoumarin E. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Ensure gloves are tested according to EN 374. | To prevent skin contact. Coumarin (B35378) compounds may cause allergic skin reactions. |
| Eye/Face Protection | Safety goggles or a face shield | Must be worn at all times when handling the compound. | To protect against dust particles and potential splashes of solutions. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn. | To prevent contamination of personal clothing. |
| Respiratory Protection | Particulate filter respirator or chemical respirator with an organic dust cartridge | To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust. | Coumarin dust can be harmful if inhaled. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is crucial for the safe handling and disposal of this compound.
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust generation and inhalation.
Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Avoidance of Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe in the dust.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Categorization: All waste containing this compound, including contaminated gloves, weighing paper, and other disposable materials, must be treated as hazardous waste.
-
Containerization: Place all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Regulatory Compliance: Dispose of all hazardous waste according to institutional, local, and national regulations. Never pour chemical waste down the drain or dispose of it with regular trash.
Experimental Workflow
The following diagram illustrates the general workflow for the safe handling of solid this compound in a research setting.
Caption: A workflow for the safe handling of solid this compound.
Biological Pathway Context
Coumarin derivatives have been shown to modulate various signaling pathways. One of the key pathways is the Keap1/Nrf2/ARE signaling pathway, which is a central defense mechanism against oxidative stress.[1][2][3] The activation of Nrf2 by coumarins can lead to the expression of antioxidant and cytoprotective genes, which is a promising therapeutic strategy for diseases associated with oxidative stress and inflammation.[1][2]
Caption: The Keap1/Nrf2/ARE signaling pathway modulated by coumarins.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
